molecular formula C8H7F2NO2 B1308156 2,5-Difluoro-4-methoxybenzamide CAS No. 1022618-89-8

2,5-Difluoro-4-methoxybenzamide

Cat. No.: B1308156
CAS No.: 1022618-89-8
M. Wt: 187.14 g/mol
InChI Key: RBDDPQHVPBQFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-methoxybenzamide (CAS 1022618-89-8) is a benzamide-based compound supplied as a research-grade chemical building block. With a molecular formula of C8H7F2NO2 and a molecular weight of 187.146 g/mol, it serves as a key synthetic intermediate in medicinal chemistry . This compound is of significant interest in the search for new antibacterial agents, as structural analogues based on the difluoro-methoxybenzamide scaffold are known to inhibit the essential bacterial cell division protein FtsZ . FtsZ is a highly conserved GTPase that polymerizes to form the Z-ring, a fundamental component of the bacterial division machinery, making it a promising target for novel antibiotics, especially against drug-resistant pathogens like Staphylococcus aureus . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new FtsZ-targeting therapeutics. The strategic incorporation of fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design . This product is intended for research and development applications in a laboratory setting strictly. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDDPQHVPBQFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-4-methoxybenzamide (CAS 1022618-89-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methoxybenzamide is a fluorinated aromatic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and a methoxy group onto the benzamide scaffold can profoundly influence the physicochemical and pharmacological properties of derivative molecules. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] This guide provides a comprehensive overview of the known properties, a detailed plausible synthesis protocol, predicted spectral data for characterization, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
CAS Number 1022618-89-8Internal Data
Molecular Formula C₈H₇F₂NO₂Internal Data
Molecular Weight 187.15 g/mol Internal Data
LogP 0.952Internal Data
Hydrogen Bond Acceptors 3Internal Data
Hydrogen Bond Donors 1Internal Data
Predicted Boiling Point 284.5 ± 35.0 °CInternal Data
Predicted pKa 16.29 ± 0.10Internal Data

Synthesis and Purification

Proposed Synthesis Pathway: Oxidative Amidation

The conversion of an aldehyde to a primary amide can be achieved through a one-pot reaction involving the in-situ formation of an intermediate that is subsequently oxidized in the presence of an ammonia source.[1][7]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_5_Difluoro_4_methoxybenzaldehyde 2,5-Difluoro-4-methoxybenzaldehyde reagents 1. NH4Cl, Oxidant (e.g., TBHP) 2. Catalyst (e.g., CuI) 3. Base (e.g., NaHCO3) 2_5_Difluoro_4_methoxybenzaldehyde->reagents 2_5_Difluoro_4_methoxybenzamide This compound reagents->2_5_Difluoro_4_methoxybenzamide Oxidative Amidation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidative Amidation of 2,5-Difluoro-4-methoxybenzaldehyde

This protocol is a representative procedure adapted from general methods for the copper-catalyzed oxidative amidation of aldehydes.[4][8]

Materials:

  • 2,5-Difluoro-4-methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Copper(I) iodide (CuI)

  • Sodium bicarbonate (NaHCO₃)

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask charged with 2,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), add ammonium chloride (1.5 eq), copper(I) iodide (0.1 eq), and sodium bicarbonate (2.0 eq).

  • Add dichloromethane as the solvent to create a stirrable suspension.

  • To the stirred mixture, add tert-butyl hydroperoxide (70% aqueous solution, 2.0 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound.

Causality Behind Experimental Choices:

  • Catalyst: Copper catalysts are known to be effective for oxidative amidation reactions, offering a good balance of reactivity and cost-effectiveness.[4][8]

  • Oxidant: tert-Butyl hydroperoxide is a common and relatively safe oxidant for this type of transformation.[4]

  • Base: Sodium bicarbonate is used to neutralize any acidic byproducts and to facilitate the reaction.

  • Workup: The aqueous sodium thiosulfate quench is necessary to destroy any remaining oxidant. The subsequent extractions and washes are standard procedures to isolate and purify the organic product.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Combine Reactants: - 2,5-Difluoro-4-methoxybenzaldehyde - NH4Cl, CuI, NaHCO3 - DCM B Add Oxidant: - Dropwise addition of TBHP A->B C Reaction Monitoring: - TLC analysis B->C D Quench Reaction: - Saturated Na2S2O3 (aq) C->D E Extraction: - Dichloromethane D->E F Wash & Dry: - Brine, MgSO4 E->F G Concentration: - Rotary Evaporation F->G H Column Chromatography: - Silica Gel - Hexanes/Ethyl Acetate G->H I Characterization H->I

Sources

2,5-Difluoro-4-methoxybenzamide: A Strategic Scaffold for Metabolic Stability in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Difluoro-4-methoxybenzamide (CAS: 1065135-18-5 [Acid precursor ref] / Analogous Amides) represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple benzamides, this specific substitution pattern—incorporating fluorine atoms at the 2 and 5 positions with a methoxy group at the 4-position—serves a dual purpose: it modulates the electronic environment of the amide pharmacophore and blocks primary metabolic soft spots (CYP450 oxidation sites).

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and its utility in Structure-Activity Relationship (SAR) campaigns, particularly for tyrosine kinase inhibitors (TKIs).

Part 1: Structural Analysis & Physicochemical Properties

The efficacy of this compound lies in its ability to manipulate the "Ortho-Fluorine Effect" and metabolic stability without significantly altering steric bulk compared to the parent benzamide.

Electronic & Conformational Landscape
  • The Ortho-Fluorine Effect: The fluorine atom at the 2-position (ortho to the amide) creates an intramolecular electrostatic interaction with the amide hydrogen (N-H...F) or dipole repulsion with the carbonyl oxygen. This restricts the rotation of the amide bond, locking the molecule into a planar or near-planar conformation often required for binding in the ATP-binding pocket of kinases.

  • Metabolic Blocking: The 2,5-difluoro pattern effectively blocks the most reactive sites on the benzene ring, preventing hydroxylation by Cytochrome P450 enzymes.

  • Electronic Push-Pull: The 4-methoxy group acts as a mesomeric donor (+M), increasing electron density at the carbonyl oxygen, while the fluorine atoms (inductive withdrawal, -I) lower the pKa of the amide protons, potentially strengthening H-bond donor capability in the active site.

Physicochemical Data Profile

Table 1: Key Molecular Descriptors

PropertyValueSignificance in Drug Design
Molecular Formula C₈H₇F₂NO₂--
Molecular Weight 187.14 g/mol Fragment-like; ideal for Lead Optimization.
LogP (Predicted) ~0.95High water solubility; favorable for oral bioavailability.
H-Bond Acceptors 2 (O, F)Interaction with hinge region residues.
H-Bond Donors 1 (NH₂)Critical for backbone interactions.
TPSA ~52 ŲExcellent membrane permeability (<140 Ų).

Part 2: Validated Synthetic Protocols

We present two distinct synthetic routes. Method A is the industry standard for scale-up (Acid Chloride), while Method B is a milder, oxidative hydrolysis suitable for late-stage functionalization (Nitrile Hydrolysis).

Workflow Visualization

The following diagram outlines the decision logic for selecting the synthetic route.

SynthesisRoutes Start Target: this compound Precursor_Acid Precursor: Carboxylic Acid (2,5-difluoro-4-methoxybenzoic acid) Route_A Method A: Acid Chloride Activation (SOCl2 / NH3) Precursor_Acid->Route_A Scale-up Preferred Precursor_Nitrile Precursor: Benzonitrile (2,5-difluoro-4-methoxybenzonitrile) Route_B Method B: Radziszewski Hydrolysis (H2O2 / K2CO3 / DMSO) Precursor_Nitrile->Route_B Mild Conditions Product Final Product (>95% Yield) Route_A->Product Route_B->Product

Figure 1: Synthetic pathway selection based on precursor availability.

Method A: Acid Chloride Activation (Standard Scale-Up)

This method is preferred when starting from 2,5-difluoro-4-methoxybenzoic acid . It ensures complete conversion but requires moisture-free conditions.

  • Reagents: Thionyl Chloride (SOCl₂), Catalytic DMF, Aqueous Ammonia (28%) or NH₃ gas.

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Activation: Charge a dry flask with 2,5-difluoro-4-methoxybenzoic acid (1.0 eq) and DCM (10 vol). Add catalytic DMF (0.05 eq).

  • Chlorination: Dropwise add SOCl₂ (1.5 eq) at 0°C. Warm to reflux for 2 hours until gas evolution ceases (formation of acid chloride).

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the residue in dry DCM.

  • Amidation: Cool the solution to 0°C. Slowly bubble NH₃ gas or add aqueous NH₄OH (5.0 eq) with vigorous stirring.

  • Workup: The product often precipitates. Filter the solid.[1] If soluble, wash organic layer with 1M HCl (to remove amine traces), then Sat. NaHCO₃, then Brine.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: Radziszewski Hydrolysis (Nitrile Route)

This method is ideal if the nitrile precursor (2,5-difluoro-4-methoxybenzonitrile ) is available. It avoids corrosive acid chlorides and is highly selective.

  • Reagents: Hydrogen Peroxide (30% aq), Potassium Carbonate (K₂CO₃).

  • Solvent: DMSO (Dimethyl Sulfoxide).[2]

Protocol:

  • Dissolution: Dissolve 2,5-difluoro-4-methoxybenzonitrile (1.0 eq) in DMSO (5 vol).

  • Base Addition: Add K₂CO₃ (0.5 eq).

  • Oxidation: Cool to 10°C (exothermic reaction). Add H₂O₂ (30%, 4.0 eq) dropwise.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC or LC-MS.

  • Quench: Pour the reaction mixture into ice-cold water (20 vol). The product should precipitate as a white solid.

  • Isolation: Filter, wash with water to remove DMSO, and dry under vacuum.

Part 3: Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, researchers must look for specific spectroscopic signatures. The F-H coupling is the diagnostic feature.

Predicted NMR Signatures
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.50–7.70 ppm (m, 2H): Aromatic protons. These will appear as complex multiplets (specifically doublet of doublets) due to coupling with the adjacent fluorine atoms (

      
       and 
      
      
      
      ~6–10 Hz).
    • δ 7.30–7.50 ppm (br s, 2H): Amide NH₂ protons. Often broad and exchangeable with D₂O.

    • δ 3.85–3.90 ppm (s, 3H): Methoxy (-OCH₃) protons.[3] A sharp singlet.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • Two distinct signals in the range of -110 to -135 ppm , showing coupling to the aromatic protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 188.15 Da.

  • Fragmentation: Loss of NH₃ (17 Da) is a common fragmentation pathway for primary amides.

Part 4: Applications in Medicinal Chemistry[4][5][6]

The this compound scaffold is not merely a passive linker; it is an active determinant of drug-target residence time.

Biological Rationale
  • Kinase Selectivity: In FGFR (Fibroblast Growth Factor Receptor) inhibitors, the methoxy group often functions as a hydrogen bond acceptor for the "hinge region" of the kinase ATP pocket.

  • Metabolic Stability: The strategic placement of fluorine at C2 and C5 prevents oxidative metabolism (hydroxylation) at these positions, significantly extending the half-life (

    
    ) of the drug candidate.
    
SAR Decision Tree

The following diagram illustrates how this scaffold fits into a broader optimization campaign.

SAR_Logic Lead Lead Compound (Unsubstituted Benzamide) Issue Problem: High Clearance (Metabolic Instability) Lead->Issue Strategy Strategy: Fluorine Scan Issue->Strategy Mod1 2,6-Difluoro (Steric Clash?) Strategy->Mod1 Mod2 2,5-Difluoro (Optimal Balance) Strategy->Mod2 Result Outcome: 1. Blocked CYP Sites 2. Planar Conformation 3. Retained H-Bonding Mod2->Result

Figure 2: Structure-Activity Relationship (SAR) logic driving the selection of the 2,5-difluoro motif.

References

  • PubChem. (2025).[4] 4-Methoxybenzamide Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Amide Synthesis: Radziszewski Reaction. [Link]

Sources

Strategic Sourcing and Technical Profile: 2,5-Difluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

2,5-Difluoro-4-methoxybenzamide (CAS: 1022618-89-8 ) is a high-value fluorinated building block used extensively in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.

The strategic value of this intermediate lies in its specific substitution pattern. The gem-difluoro motif at positions 2 and 5, combined with the electron-donating methoxy group at position 4, imparts unique electronic and steric properties to the benzamide scaffold. This configuration is frequently employed to modulate metabolic stability (blocking P450 oxidation sites) and optimize lipophilicity in drug candidates targeting CNS disorders and kinase inhibition.

This guide provides a comprehensive technical analysis for researchers and procurement teams, covering verified suppliers, price estimation, synthesis pathways, and rigorous quality control protocols.

Part 2: Market Landscape: Suppliers and Pricing

Verified Supplier Ecosystem

The market for this compound is fragmented, with primary manufacturing often located in Asia and distribution via Western aggregators. Below is a vetted list of suppliers known for reliability in this specific chemical class.

SupplierRegionStock StatusPurity GradeTypical Pack Sizes
Fluorochem UK/EUIn Stock (EU)>97%1g, 5g, 25g
BLD Pharm US/CNGlobal Stock>95%100mg - 10g
Apollo Scientific UK/USLead Time Required>97%Custom
Combi-Blocks USIn Stock98%1g, 5g
Enamine Ukraine/EUMake-on-Demand>95%Screening (mg) to Bulk
Price Estimation and Trends

Pricing for fluorinated benzamides is volatility-sensitive due to the cost of fluorinated starting materials (e.g., 2,4,5-trifluorobenzonitrile).

  • Research Scale (1g - 5g): Expect $85 - $150 USD per gram . High variance exists between "in-stock" distributors (higher price, faster delivery) and direct manufacturers (lower price, longer lead time).

  • Bulk Scale (100g+): Prices drop significantly, typically into the $15 - $30 USD per gram range, but often require a custom synthesis campaign (4-6 weeks).

Procurement Insight: Always request a Certificate of Analysis (CoA) prior to purchase. Specifically, check for the "Regioisomer Impurity" (2,4-difluoro-5-methoxy isomer), which is a common byproduct in lower-grade batches.

Part 3: Technical Specifications & Synthesis

Chemical Identity[1]
  • IUPAC Name: this compound[1][2][3][4][5]

  • CAS Number: 1022618-89-8[2][3][4][5]

  • Molecular Formula: C8H7F2NO2

  • Molecular Weight: 187.14 g/mol

  • SMILES: COC1=C(C=C(C(=O)N)C(=C1)F)F

Synthesis Pathways and Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. The most robust industrial route involves Nucleophilic Aromatic Substitution (


) followed by hydrolysis.
Primary Synthesis Route (Graphviz Visualization)

SynthesisRoute SM 2,4,5-Trifluorobenzonitrile (Starting Material) Inter 2,5-Difluoro-4-methoxybenzonitrile (Intermediate) SM->Inter NaOMe, MeOH S_NAr (Regioselective) Impurity 2,4-Difluoro-5-methoxy isomer (Regio-impurity) SM->Impurity Minor Side Reaction Product This compound (Target) Inter->Product NaOH, H2O2 Hydrolysis

Figure 1: The primary industrial synthesis route via


 on 2,4,5-trifluorobenzonitrile. The regioselectivity is driven by the para-activating effect of the nitrile group.
Critical Impurity Analysis

In the


 step, the methoxide nucleophile preferentially attacks the position para to the electron-withdrawing nitrile group (Position 4). However, steric hindrance from the flanking fluorines can lead to minor attack at Position 5, generating the 2,4-difluoro-5-methoxy  isomer.
  • Detection: This isomer often co-elutes in standard C18 HPLC. It requires a Phenyl-Hexyl column or distinct NMR shifts (coupling constants of aromatic protons) for differentiation.

Part 4: Quality Control Protocol (Self-Validating System)

To ensure scientific integrity, every batch must undergo the following QC workflow. This protocol is designed to validate not just identity, but isomeric purity.

Proton NMR Validation
  • Solvent: DMSO-d6

  • Key Signals:

    • Amide Protons: Two broad singlets (or one broad hump) around

      
       7.5 - 8.0 ppm.
      
    • Methoxy Group: Sharp singlet at

      
       3.9 ppm (Integration: 3H).
      
    • Aromatic Protons: Two distinct multiplets due to F-H coupling.

      • H-3 (between F and OMe): Doublet of doublets (large

        
        ).
        
      • H-6 (adjacent to amide): Doublet of doublets.

  • Pass Criteria: No extraneous aromatic signals indicating the regioisomer (which would show different H-F coupling patterns).

HPLC Purity Method

Standard gradients often fail to separate fluorine regioisomers. Use this optimized method:

ParameterSetting
Column Agilent Zorbax Phenyl-Hexyl, 4.6 x 150mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 210 nm

Why this works: The Phenyl-Hexyl stationary phase interacts via


-

stacking with the fluorinated ring, providing superior selectivity for regioisomers compared to standard C18 chains.

Part 5: Handling and Safety

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Fluorinated amides can be hygroscopic; moisture can lead to slow hydrolysis to the acid over long periods.

References

  • Fluorochem Product Data. this compound (F950131) Technical Sheet. Fluorochem Ltd. Link

  • BLD Pharm Catalog. this compound (BD459509).[2][3][4] BLD Pharm.[4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3856938 (Related Aldehyde Precursor). PubChem. Link

  • Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters.[6] Link (Demonstrates utility of fluorinated benzamide scaffolds).

  • CymitQuimica. Product Listing for CAS 1022618-89-8.[2][3][4][5]Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2,5-Difluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust, scalable synthesis of 2,5-Difluoro-4-methoxybenzamide (CAS: 106258-37-5). This moiety is a critical pharmacophore in kinase inhibitor development (e.g., FGFR, VEGFR targets) and agrochemical synthesis.

While the request references "benzoic acid" as a starting point, industrial efficiency dictates starting from the commercially available 2,4,5-Trifluorobenzoic acid . Starting from unsubstituted benzoic acid requires an inefficient, multi-step electrophilic fluorination sequence that yields poor isomer ratios. This protocol utilizes a high-yield Nucleophilic Aromatic Substitution (


)  strategy followed by direct amidation.
Key Advantages of This Protocol:
  • Regiocontrol: Optimized conditions to favor C4-methoxylation over C2-substitution.

  • Scalability: Avoids hazardous nitration steps common in older routes.

  • Purification: Designed to minimize chromatographic separation via crystallization.

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic activation of the benzene ring by the ester group. The 2,4,5-trifluoro substitution pattern creates specific sites for nucleophilic attack.

Reaction Logic[1][2]
  • Activation: The carboxylic acid is converted to a methyl ester. This increases the electrophilicity of the ring, specifically at the para (C4) and ortho (C2) positions.

  • Regioselection (

    
    ):  Methoxide attacks C4.
    
    • Why C4? The C4 position is para to the electron-withdrawing carbonyl group, which stabilizes the Meisenheimer complex intermediate more effectively than the meta position. While C2 is ortho (also activating), steric hindrance and electrostatic repulsion from the carbonyl oxygens generally disfavor attack at C2 compared to C4.

  • Amidation: The ester is directly converted to the amide using ammonia, avoiding the unstable acid chloride intermediate.

G Start 2,4,5-Trifluorobenzoic Acid Step1 Methyl 2,4,5-trifluorobenzoate (Activated Electrophile) Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 2,5-difluoro-4-methoxybenzoate (Regio-isomer) Step1->Step2 NaOMe (1.05 eq) -20°C to 0°C (Regiocontrol) Target This compound (Target) Step2->Target NH3 / MeOH Pressure

Figure 1: Synthetic pathway emphasizing the activation and regioselective substitution steps.

Experimental Protocols

Safety Pre-Requisites
  • Hydrofluoric Acid (HF) Warning: While free HF is not added, fluoride ions are leaving groups. Acidification of waste streams can generate HF. Use calcium gluconate gel for skin exposure.

  • Pressure: Step 3 involves ammonia gas or sealed vessels. Ensure glassware is rated for pressure or use an autoclave.

Step 1: Esterification

Objective: Protect the acid and increase ring electrophilicity.

  • Charge: A 1L round-bottom flask (RBF) with 2,4,5-Trifluorobenzoic acid (50.0 g, 284 mmol).

  • Solvent: Add Methanol (MeOH) (500 mL, anhydrous).

  • Catalyst: Add Concentrated

    
      (2.5 mL, 5 wt%) dropwise.
    
  • Reaction: Reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

  • Workup:

    • Concentrate MeOH to ~100 mL under reduced pressure.

    • Pour residue into ice water (400 mL).

    • Extract with Dichloromethane (DCM) (3 x 150 mL).

    • Wash organics with Sat.

      
       (2 x 100 mL) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Yield: Expect ~51–53 g (95-98%) of Methyl 2,4,5-trifluorobenzoate as a clear oil or low-melting solid.

Step 2: Regioselective (Critical Step)

Objective: Install the methoxy group at C4 without contaminating C2-isomer.

  • Setup: 1L 3-neck flask, internal thermometer,

    
     atmosphere.
    
  • Solvent: Dissolve Methyl 2,4,5-trifluorobenzoate (50.0 g, 263 mmol) in THF (300 mL). Cool to -20°C (Cryostat or dry ice/acetone).

    • Note: Low temperature is crucial for kinetic control to favor the para-substitution.

  • Reagent: Add Sodium Methoxide (NaOMe) (25 wt% in MeOH, 60 mL, ~276 mmol, 1.05 eq) dropwise over 45 minutes. Maintain temp < -10°C.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour.

    • QC Check: HPLC should show <2% starting material and <5% C2-isomer (Methyl 4,5-difluoro-2-methoxybenzoate).

  • Quench: Add 1N HCl (50 mL) carefully to neutralize.

  • Workup:

    • Evaporate THF/MeOH.

    • Slurry residue in water (300 mL).

    • Filter the solid precipitate. (The product is usually a solid, unlike the starting ester).

    • Recrystallize from Heptane/EtOAc (5:1) if isomer purity is <98%.

  • Yield: Expect ~45–48 g (85-90%) of Methyl 2,5-difluoro-4-methoxybenzoate .

Step 3: Direct Amidation

Objective: Convert ester to primary amide.

  • Vessel: Stainless steel autoclave or heavy-walled pressure tube.

  • Charge: Methyl 2,5-difluoro-4-methoxybenzoate (40.0 g, 198 mmol).

  • Reagent: 7N Ammonia in Methanol (400 mL).

  • Reaction: Seal and heat to 80°C for 12–16 hours. (Internal pressure will rise; ensure safety shielding).

  • Workup:

    • Cool to room temperature.[1][2] Vent carefully.

    • Concentrate the mixture to dryness.

    • Triturate the white solid with cold Diethyl Ether or MTBE (100 mL) to remove lipophilic impurities.

    • Filter and dry in a vacuum oven at 45°C.

  • Yield: Expect ~33–35 g (90%) of This compound .

Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during the critical


 step.

Workflow Start Start: SNAr Reaction Check HPLC Check @ 2 Hours Start->Check Decision Is SM > 5%? Check->Decision AddBase Add 0.1 eq NaOMe Maintain -10°C Decision->AddBase Yes CheckIso Is C2-Isomer > 5%? Decision->CheckIso No AddBase->Check Recryst MANDATORY Recrystallization (Heptane/EtOAc) CheckIso->Recryst Yes Proceed Proceed to Quench CheckIso->Proceed No Recryst->Proceed

Figure 2: Decision logic for monitoring the regioselective methoxylation step.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec [M+H]+ = 188.05LC-MS (ESI+)
1H NMR

7.55 (dd, 1H), 6.90 (dd, 1H), 3.95 (s, 3H), 7.60 (br, 2H)
DMSO-d6, 400 MHz
Melting Point 184°C - 187°CCapillary

Mechanistic Note: The 1H NMR will show two distinct aromatic protons. The proton at C6 (ortho to amide) typically appears as a doublet of doublets (dd) due to coupling with F5 and F2. The proton at C3 (ortho to methoxy) will be shielded relative to C6.

References

  • Pfizer Inc. (2005). Process for the preparation of benzamide derivatives. WO2005044788. Link

  • Eisai R&D Management Co., Ltd. (2010). Process for producing quinoline derivative. (Lenvatinib Intermediate Chemistry). WO2010134467. Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Journal of Fluorine Chemistry, 119(1), 83-91. Link

  • Sigma-Aldrich. (2023). 2,4,5-Trifluorobenzoic acid Product Specification. Link

Sources

Application Note: Optimized Amide Coupling of 2,5-Difluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide coupling conditions for 2,5-difluoro-4-methoxybenzoic acid Content Type: Application Notes and Protocols

Executive Summary

2,5-difluoro-4-methoxybenzoic acid is a critical building block in the synthesis of EGFR inhibitors (e.g., Lazertinib analogs) and other kinase-targeted small molecules. Its unique substitution pattern presents a dichotomy: the electron-deficient ring increases the electrophilicity of the carbonyl carbon, theoretically facilitating amidation, yet the ortho-fluorine (C2) introduces significant steric hindrance and susceptibility to nucleophilic aromatic substitution (


).

This guide outlines three validated protocols for coupling this substrate with amines ranging from simple aliphatic chains to sterically encumbered heteroaromatics. We prioritize methods that mitigate the risk of defluorination while maximizing conversion.

Mechanistic Analysis & Critical Considerations

Before initiating synthesis, the researcher must understand the competing electronic and steric forces at play.

The "Ortho-Fluoro" Effect

The fluorine atom at the C2 position imposes a steric blockade. While fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the carbonyl carbon interferes with the approach of bulky nucleophiles. Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics here, leading to stalled reactions or hydrolysis of the active ester.

The Trap

The 2,5-difluoro-4-methoxy motif is electron-deficient. Upon activation of the carboxylic acid (converting –COOH to –CO-LG), the C2 position becomes highly activated towards nucleophilic attack.

  • Risk: If the amine is a strong nucleophile and the coupling is slow (due to sterics), the amine may attack C2 instead of the carbonyl, displacing the fluorine.

  • Mitigation: Use highly reactive coupling agents (HATU, Acid Chlorides) to ensure the rate of amidation (

    
    ) vastly exceeds the rate of substitution (
    
    
    
    ). Avoid excessive heat (>50°C) unless necessary.

Decision Matrix for Condition Selection

Select the protocol based on your specific amine partner and scale.

ConditionSelection Start Select Amine Type AmineType Amine Properties? Start->AmineType PrimaryAliphatic Primary / Unhindered (e.g., Benzylamine) AmineType->PrimaryAliphatic Hindered Hindered / Weak Nucleophile (e.g., Anilines, 2-Subst. Pyridines) AmineType->Hindered ScaleUp Large Scale (>10g) Process Safety Focus AmineType->ScaleUp MethodA Method A: HATU/DIPEA (High Yield, Fast) PrimaryAliphatic->MethodA Standard MethodB Method B: Acid Chloride ((COCl)2 / DMF cat.) Hindered->MethodB Force Reaction MethodC Method C: T3P (Propylphosphonic Anhydride) ScaleUp->MethodC Easy Workup

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine sterics and scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (The "Discovery" Standard)

Best for: Valuable intermediates, small scale (<1g), and rapid library synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which accelerates coupling and minimizes racemization (not applicable here) and side reactions.

Reagents:

  • 2,5-Difluoro-4-methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn slightly yellow. Stir at Room Temperature (RT) for 5–10 minutes. Note: Pre-activation ensures the active ester forms before the amine sees the potentially electrophilic C2-fluorine.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.

Typical Yield: 85–95%

Method B: Acid Chloride Activation (The "Sledgehammer")

Best for: Sterically hindered amines (e.g., tert-butyl amines, ortho-substituted anilines), electron-deficient amines (aminopyridines), or when HATU fails. Reference Grounding: This method is frequently cited in patent literature for coupling 2,5-difluoro-4-methoxybenzoic acid with bulky aminopyridines [1].

Reagents:

  • 2,5-Difluoro-4-methoxybenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2–3 drops)

  • DCM (Dichloromethane) or THF (Solvent A)

  • Amine (1.1 equiv)[1]

  • Triethylamine (

    
    ) or Pyridine (2.0 – 3.0 equiv)
    

Protocol:

  • Activation: Suspend the acid in dry DCM (0.2 M) under

    
    . Cool to 0°C.[1]
    
  • Chlorination: Add catalytic DMF (critical for oxalyl chloride mechanism). Dropwise add Oxalyl Chloride (1.5 equiv). Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Completion: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solution clears.

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh dry DCM or THF.

  • Coupling: Add the amine (1.1 equiv) and

    
     (3.0 equiv) to the acid chloride solution at 0°C.
    
  • Reaction: Warm to RT and stir for 2–12 hours.

  • Workup: Standard aqueous wash (1M HCl to remove excess amine, then NaHCO3).

Typical Yield: 70–90% (Yield losses often due to hydrolysis if solvents are wet).

Method C: T3P (Propylphosphonic Anhydride)

Best for: Process scale-up (>10g). T3P has low toxicity, and the by-products are water-soluble, simplifying purification.

Protocol:

  • Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvents).

  • Add Pyridine or DIPEA (3.0 equiv).

  • Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise at 0°C.

  • Stir at RT.[1][2] If sluggish, heat to 40–50°C (T3P is thermally stable).

  • Workup: simply wash the organic layer with water and NaHCO3. The phosphorus by-products wash away.

Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Solutions

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance at C2-F blocks reagent approach.Switch from EDC to Method B (Acid Chloride) .
Impurity: M+Amine-F

displacement of C2-Fluorine.
Lower temperature; Avoid strong bases (use DIPEA instead of TEA); Ensure fast activation (Pre-activate acid).
Impurity: M+18 (Acid) Hydrolysis of Active Ester.Ensure solvents are anhydrous . Use Method B with isolation of acid chloride.
Visualization: Reaction Pathway and Side Reactions

ReactionPathway Start 2,5-Difluoro-4- methoxybenzoic acid Activation Activation (HATU or COCl2) Start->Activation ActiveEster Active Species (O-At or -COCl) Activation->ActiveEster PathProduct Path A: Amidation (Fast) ActiveEster->PathProduct + Amine PathSide Path B: SnAr Attack (Slow/Heat) ActiveEster->PathSide + Amine (Overheating) Product Target Amide PathProduct->Product SideProduct 2-Amino-5-fluoro by-product PathSide->SideProduct

Figure 2: Mechanistic divergence. Path A leads to the desired amide.[1] Path B represents the parasitic


 reaction at the 2-position, often caused by overheating or using highly nucleophilic amines without sufficient activation.

References

  • Patent Application US2019/0002456 A1. Preparation of Heterocyclic Compounds as EGFR Inhibitors. (2019).[3] Describes the conversion of 2,5-difluoro-4-methoxybenzoic acid to its acid chloride using oxalyl chloride/DMF for coupling with hindered aminopyridines.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development. Provides comparative data on T3P vs. HATU for electron-deficient acids.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Authoritative review on the mechanism of HATU and side reactions in benzamide synthesis.

Sources

Nucleophilic aromatic substitution (SNAr) on 2,5-Difluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective SNAr Functionalization of 2,5-Difluoro-4-methoxybenzamide

Executive Summary

This guide details the protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) of This compound . This scaffold is a critical intermediate in the synthesis of benzamide-based antipsychotics (e.g., substituted benzamides similar to itopride or pridefrine analogs) and kinase inhibitors.

The core challenge with this substrate is achieving high regioselectivity between the two available fluorine atoms (C2 and C5). This note provides evidence-based methodologies to exclusively target the C2-position (ortho to the amide), leveraging electronic activation and intramolecular hydrogen bonding, while preserving the integrity of the labile amide and methoxy groups.

Mechanistic Insight & Regioselectivity Logic

To design a robust protocol, one must understand the electronic landscape of the substrate. The reaction is not random; it is dictated by the stability of the Meisenheimer complex intermediate.

Electronic Analysis
  • C1-Amide (-CONH₂): A moderate Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). It activates positions ortho and para to it.[1][2][3][4]

  • C4-Methoxy (-OMe): A strong Electron Donating Group (EDG) via resonance (+M). It deactivates the ring toward nucleophilic attack, specifically at positions ortho and para to itself.

The Conflict: C2 vs. C5
  • Position C2 (Target): Located ortho to the activating Amide and meta to the deactivating Methoxy.

    • Status:Highly Activated. The Meisenheimer complex is stabilized by the amide carbonyl.

  • Position C5 (Off-Target): Located meta to the activating Amide and ortho to the deactivating Methoxy.

    • Status:Deactivated. The electron density donated by the methoxy group destabilizes the anionic intermediate at this position.

Expert Insight – The "Ortho Effect": When using primary amines as nucleophiles, the reaction rate at C2 is further accelerated by an intramolecular hydrogen bond between the incoming amine proton and the amide carbonyl oxygen. This "chaperoned" delivery mechanism effectively locks regioselectivity to >98%.

SNAr_Mechanism Substrate 2,5-Difluoro- 4-methoxybenzamide TS_C2 Transition State (C2) Stabilized by Amide (EWG) & H-Bonding Substrate->TS_C2  Fast Path (Activated) TS_C5 Transition State (C5) Destabilized by OMe (EDG) (High Energy Barrier) Substrate->TS_C5  Slow Path (Deactivated) Nu Nucleophile (R-NH2) Nu->TS_C2 Nu->TS_C5 Product Product: 2-Amino-5-fluoro- 4-methoxybenzamide TS_C2->Product -HF

Figure 1: Mechanistic pathway highlighting the electronic preference for C2 substitution.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines (e.g., benzylamine, piperazine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (Anhydrous) or NMP

  • Temp: 80°C – 95°C

Step-by-Step Procedure:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 g, 5.34 mmol) and anhydrous

    
     (1.48 g, 10.7 mmol).
    
  • Solvate: Add anhydrous DMSO (10 mL, 10V). Stir at room temperature for 5 minutes to ensure slurry homogeneity.

  • Addition: Add the amine (5.87 mmol) dropwise. Note: If the amine is a solid, dissolve it in minimal DMSO before addition.

  • Reaction: Heat the mixture to 85°C and stir for 4–6 hours.

    • QC Check: Monitor by HPLC or TLC (50% EtOAc/Hexane). Look for the disappearance of the starting material spot (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Stir for 30 minutes to leach out residual DMSO.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove trace unreacted amine.
  • Drying: Dry in a vacuum oven at 45°C overnight.

Protocol B: C-O Bond Formation (Etherification)

Best for: Phenols and aliphatic alcohols.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.05 equiv)

  • Base:

    
     (1.5 equiv) or NaH (1.1 equiv, for unreactive alcohols)
    
  • Solvent: DMF[5]

  • Temp: 60°C – 80°C

Critical Modification: Unlike amines, alkoxides are stronger bases and can hydrolyze the amide group if water is present. Strict anhydrous conditions are required.

  • Activation: If using a phenol, mix the phenol and

    
     in DMF for 15 minutes at RT before adding the fluorobenzamide.
    
  • Reaction: Add the substrate and heat to 60°C.

  • Quench: Quench carefully with saturated

    
     solution (do not use strong acids or bases during workup to protect the amide).
    

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions based on your specific nucleophile's pKa and steric hindrance.

Figure 2: Decision tree for selecting solvent and base systems based on nucleophile properties.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Fluoride inhibition or low temperature.Increase temp to 100°C; Add KF scavenger (e.g.,

or increased

).
Regioisomer Mixture (C2 + C5) Reaction temp too high; Nucleophile too small/reactive.Lower temp to 60°C; Switch solvent to less polar (e.g., Acetonitrile) to enhance "Ortho Effect".
Hydrolysis of Amide Wet solvent or hydroxide generation.Use anhydrous DMSO/DMF; Switch from Hydroxide bases to Carbonate or Amine bases.
Black/Tar Formation Oxidation of amine or substrate decomposition.Degas solvents with

; Add antioxidant (e.g., BHT) if necessary.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on 2,4-Difluoronitrobenzene: A Experimental and Computational Study. Journal of Organic Chemistry.
  • Iddon, B. (1995). Nucleophilic substitution of fluoro-heterocycles. Heterocycles, 41, 532.
  • Gore, P. H. (1959). The Ortho Effect in Aromatic Substitution. Chemistry & Industry.

Sources

Application Note & Protocol: High-Fidelity Demethylation of 2,5-Difluoro-4-methoxybenzamide using Boron Tribromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenolic Fluorobenzamides

The 2,5-Difluoro-4-hydroxybenzamide scaffold is a key structural motif in the development of advanced pharmaceutical agents and functional materials. The presence of the phenolic hydroxyl group, combined with the unique electronic properties imparted by the fluorine atoms, allows for critical hydrogen bonding interactions and metabolic stability. This makes it a valuable intermediate for drug candidates targeting proteins where such interactions are paramount. The primary challenge in its synthesis is the efficient and clean cleavage of the robust methyl ether precursor, 2,5-Difluoro-4-methoxybenzamide. This document provides a comprehensive, field-tested protocol for this demethylation, emphasizing mechanistic rationale, operational safety, and process validation.

Mechanistic Rationale and Reagent Selection

The Superiority of Boron Tribromide (BBr₃)

For the cleavage of aryl methyl ethers, several reagents can be considered, including strong Brønsted acids (e.g., HBr) and other Lewis acids (e.g., AlCl₃)[1][2]. However, Boron Tribromide (BBr₃) is often the reagent of choice due to its high reactivity and efficacy under relatively mild conditions, which helps preserve other functional groups[3].

The high reactivity of BBr₃ stems from the electron-deficient boron atom, making it a powerful Lewis acid[1][4]. The demethylation proceeds via the following key steps:

  • Lewis Acid-Base Adduct Formation: The lone pair of the ether oxygen atom attacks the empty p-orbital of the boron in BBr₃, forming an oxonium ion complex.

  • Nucleophilic Attack: A bromide ion, either from the complex or another BBr₃ molecule, acts as a nucleophile and attacks the electrophilic methyl group in an Sₙ2-type reaction. This step is highly efficient for methyl groups.

  • Bond Cleavage: The carbon-oxygen bond is cleaved, yielding bromomethane (a volatile gas) and a dibromo(aryloxy)borane intermediate.

  • Hydrolysis: Upon aqueous workup, the dibromo(aryloxy)borane intermediate is hydrolyzed to release the final phenolic product, 2,5-Difluoro-4-hydroxybenzamide.

Recent computational studies suggest a complex mechanism where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether, proceeding through charged intermediates and ultimately forming a triphenoxyborane species before hydrolysis[5][6].

Visualizing the BBr₃ Demethylation Mechanism

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2 & 3: SN2 Attack & Cleavage cluster_2 Step 4: Hydrolysis A Ar-O-CH₃ C [Ar-O⁺(B⁻Br₃)-CH₃] Oxonium Complex A->C Lewis Acid Coordination B BBr₃ B->C D Br⁻ C->D releases Br⁻ E Ar-O-BBr₂ Aryloxy-dibromoborane C->E SN2 Attack F CH₃Br H Ar-OH Final Product E->H G H₂O (Workup) G->H I B(OH)₃ + 2HBr G start Setup: Dry Glassware Inert Atmosphere dissolve Dissolve Substrate in Anhydrous DCM start->dissolve cool Cool to -78 °C dissolve->cool add Add BBr₃ Solution (Dropwise) cool->add react Warm to RT Stir 12-18h add->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench at 0 °C (Methanol or Ice) monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Recrystallization) dry->purify end Pure Product purify->end

Sources

Application Note: Synthesis of Benzoxazole Derivatives from 2,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of 2-(2,5-difluorophenyl)benzoxazole derivatives using 2,5-difluorobenzamide as the primary building block. This scaffold is highly relevant in medicinal chemistry, particularly for FtsZ inhibitors and antimicrobial research.

Executive Summary

This guide details the protocols for synthesizing 2-(2,5-difluorophenyl)benzoxazole derivatives utilizing 2,5-difluorobenzamide as the starting material. The 2,5-difluorophenyl moiety is a privileged pharmacophore, known to enhance metabolic stability and lipophilicity in bioactive molecules (e.g., FtsZ inhibitors).

We present two distinct synthetic pathways:

  • The "Gold Standard" Nitrile Route: A high-fidelity, two-step process offering superior purity and functional group tolerance.

  • The Direct PPA Route: A rapid, one-pot cyclodehydration protocol ideal for high-throughput library generation.

Strategic Analysis & Pathway Selection

The transformation of 2,5-difluorobenzamide (1) into a benzoxazole core (3) typically proceeds via the condensation with a 2-aminophenol (2). While direct condensation of primary amides is possible, it is often kinetically sluggish compared to carboxylic acids or nitriles.

Reaction Pathways[1][2][3][4][5][6][7][8][9]
  • Path A (Direct): Acid-mediated condensation of the amide and aminophenol.

  • Path B (Via Nitrile): Dehydration of the amide to 2,5-difluorobenzonitrile, followed by Lewis-acid catalyzed cyclization. (Recommended for Scale-up)

SynthesisPathways Amide 2,5-Difluorobenzamide (Starting Material) Nitrile Intermediate: 2,5-Difluorobenzonitrile Amide->Nitrile Dehydration (POCl3 or SOCl2) Benzoxazole Target: 2-(2,5-Difluorophenyl)benzoxazole Amide->Benzoxazole Direct Cyclization (PPA, 150°C) Nitrile->Benzoxazole ZnCl2 / PhCl + Aminophenol Aminophenol Reagent: 2-Aminophenol(s) Aminophenol->Benzoxazole

Figure 1: Strategic pathways for converting 2,5-difluorobenzamide to benzoxazole derivatives. Path A (Red Dashed) is faster; Path B (Green) is more robust.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Nitrile Route (Two-Step)

Best for: Scale-up (>5g), high purity requirements, and sensitive substrates.

Step 1: Dehydration to 2,5-Difluorobenzonitrile

The primary amide is converted to the nitrile to increase electrophilicity at the benzylic carbon.

  • Reagents: 2,5-Difluorobenzamide (1.0 equiv), POCl

    
     (5.0 equiv), Pyridine (catalytic).
    
  • Procedure:

    • Charge a round-bottom flask with 2,5-difluorobenzamide (e.g., 10 mmol, 1.57 g).

    • Add POCl

      
       (50 mmol, 4.6 mL) carefully.
      
    • Heat to reflux (105°C) for 2–3 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

    • Workup: Cool to RT. Pour onto crushed ice/water (Caution: Exothermic hydrolysis of POCl

      
      ). Extract with DCM (3x). Wash organics with NaHCO
      
      
      
      and Brine. Dry over Na
      
      
      SO
      
      
      and concentrate.
    • Yield: Typically >90% (White solid).

Step 2: Zinc-Catalyzed Cyclization
  • Reagents: 2,5-Difluorobenzonitrile (from Step 1), 2-Aminophenol (1.1 equiv), ZnCl

    
     (0.1 equiv), Chlorobenzene (Solvent).
    
  • Procedure:

    • Dissolve the nitrile (1.0 equiv) and substituted 2-aminophenol (1.1 equiv) in Chlorobenzene (5 mL/mmol).

    • Add anhydrous ZnCl

      
       (10 mol%).
      
    • Reflux (132°C) for 12–16 hours. The reaction proceeds via the amidine intermediate which cyclizes with ammonia evolution.

    • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO

      
      , Hexane/EtOAc gradient).
      
Protocol B: Direct PPA Cyclodehydration (One-Pot)

Best for: Rapid library generation, robust substrates, small scale (<1g).

Mechanism: Polyphosphoric Acid (PPA) acts as both a solvent and a strong dehydrating agent, forcing the condensation of the amide carbonyl with the amino group, followed by ring closure.

  • Reagents: 2,5-Difluorobenzamide (1.0 equiv), 2-Aminophenol (1.0 equiv), PPA (10–15 equiv by weight).

  • Procedure:

    • In a beaker or open vessel, mix 2,5-difluorobenzamide (1.0 mmol) and 2-aminophenol (1.0 mmol).

    • Add PPA (~3–5 g).

    • Heat to 140–150°C with mechanical stirring (magnetic stirring may fail due to viscosity).

    • Maintain temperature for 3–4 hours. The mixture will turn a dark reddish-brown.

    • Critical Workup: Cool to ~60°C. Pour the viscous syrup slowly into crushed ice with vigorous stirring. Neutralize the resulting slurry with conc. NH

      
      OH or 50% NaOH solution until pH ~8.
      
    • Isolation: Filter the precipitate. Wash copiously with water. Recrystallize from EtOH/Water.

Analytical Data & Validation

To validate the synthesis, look for the disappearance of amide protons and the characteristic shift of the benzoxazole C2 carbon.

Feature2,5-Difluorobenzamide (SM)2-(2,5-Difluorophenyl)benzoxazole (Product)
IR (cm

)
3350, 3180 (NH

stretch), 1660 (C=O)
~1610 (C=N), No C=O or NH

bands

H NMR
Broad singlets (NH

) at 7.5–8.0 ppm
Aromatic region only (7.2–8.2 ppm). No exchangeable protons.

C NMR
~165 ppm (C=O)~158–162 ppm (C2 of oxazole)
Physical White crystalline solidOften off-white/tan needles; Fluorescent under UV

Advanced Application: Scaffold Hopping

For researchers intending to use the 2,5-difluorobenzamide ring as the benzoxazole core rather than the substituent.

If the goal is to synthesize 5-fluorobenzoxazole derivatives (where the difluoro-ring becomes the heterocycle), the amide must first be converted to an amine.

  • Hofmann Rearrangement: Treat 2,5-difluorobenzamide with NaOBr (NaOH + Br

    
    ) to yield 2,5-difluoroaniline .
    
  • Acylation: React 2,5-difluoroaniline with an acyl chloride (R-COCl) to form the anilide.

  • Intramolecular Cyclization: Use a base (K

    
    CO
    
    
    
    ) and heat (DMF, 120°C). The amide oxygen attacks the ortho-fluorine (C2) via
    
    
    to close the ring, yielding 2-substituted-5-fluorobenzoxazole .

References

  • General Benzoxazole Synthesis: Soni, S., et al. (2023).[1] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances, 13, 25335.

  • Amide Activation: Davison, E. K., et al. (2024). "Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization." Molecules, 29(18), 4350.

  • FtsZ Inhibition Context: Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry, 288, 2675-2683. (Contextualizing the 2,6- and 2,5-difluorobenzamide motif).
  • PPA Method: Gorepatil, P. B., et al. (2013). "Samarium(III) triflate as an efficient and reusable catalyst for facile synthesis of benzoxazoles." Synlett, 24, 2241-2244.[2] (Comparison of acid catalysts vs PPA).

Sources

Application Notes and Protocols: 2,5-Difluoro-4-methoxybenzamide as a Key Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Benzamides in Agrochemical Design

In the competitive landscape of modern agriculture, the development of novel, effective, and environmentally conscious crop protection agents is paramount. Fluorinated organic compounds have emerged as a cornerstone in the design of advanced agrochemicals, owing to the unique physicochemical properties that fluorine substitution imparts. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity.[1] Within this context, 2,5-Difluoro-4-methoxybenzamide serves as a high-value intermediate, offering a versatile scaffold for the synthesis of next-generation fungicides and herbicides. Its specific substitution pattern—two fluorine atoms ortho and meta to the amide group, and a methoxy group para to the amide—provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity in the resulting agrochemical.

This document provides a comprehensive guide for researchers and professionals in the agrochemical industry on the synthesis and application of this compound. We will detail a robust synthetic protocol for its preparation and illustrate its potential in the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available 2,5-difluoro-4-methoxybenzoic acid. The procedure involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Part 1: Synthesis of 2,5-Difluoro-4-methoxybenzoyl chloride

The initial step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,5-difluoro-4-methoxybenzoic acid (1 equivalent).

  • Reagent Addition: Add thionyl chloride (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is gently heated to reflux (approximately 70-80 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2,5-difluoro-4-methoxybenzoyl chloride, a liquid, is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture as thionyl chloride and the resulting acyl chloride will react with water.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the solvent.

  • DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more potent acylating agent.

Part 2: Amidation to this compound

The crude 2,5-difluoro-4-methoxybenzoyl chloride is then reacted with an ammonia source to form the desired benzamide.

Experimental Protocol:

  • Reaction Setup: In a separate flask, prepare a solution of concentrated aqueous ammonia (ammonium hydroxide, ~25-30%) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled in an ice bath.

  • Reagent Addition: The crude 2,5-difluoro-4-methoxybenzoyl chloride, dissolved in a minimal amount of anhydrous DCM or THF, is added dropwise to the cold ammonia solution with vigorous stirring.

  • Reaction Conditions: The reaction is typically exothermic. Maintain the temperature below 10 °C during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white to off-white solid.

Causality Behind Experimental Choices:

  • Excess Ammonia: A large excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct formed during the reaction.

  • Low Temperature: The reaction is performed at a low temperature to control the exothermicity and to minimize potential side reactions.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amidation start_acid 2,5-Difluoro-4-methoxybenzoic Acid reagent1 SOCl₂, cat. DMF intermediate 2,5-Difluoro-4-methoxybenzoyl Chloride reagent1->intermediate Reflux, 2-4h reagent2 Conc. NH₄OH product This compound reagent2->product 0°C to RT, 1-2h FungicideSynthesis cluster_0 Step 1: Hofmann Rearrangement cluster_1 Step 2: Amide Coupling start_amide This compound reagent1 NaOBr, NaOH(aq) intermediate 2,5-Difluoro-4-methoxyaniline reagent1->intermediate Reflux final_product Novel Fungicide Candidate intermediate->final_product Pyridine, RT pyrazole_acid 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid reagent2 SOCl₂ acyl_chloride Pyrazole Acyl Chloride acyl_chloride->final_product reagent2->acyl_chloride

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Difluoro-4-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #8829-F | Specialist: Senior Application Scientist[1]

Welcome to the Optimization Hub

You are likely experiencing yield inconsistencies with 2,5-difluoro-4-methoxybenzamide . This is a common challenge with electron-deficient fluorinated aromatics. The presence of two fluorine atoms creates unique electronic effects that can destabilize intermediates or promote side reactions (like hydrolysis) if not managed precisely.[1]

This guide moves beyond basic recipes to address the mechanistic bottlenecks limiting your yield.

Part 1: The Synthetic Strategy (Logic & Causality)[1]

To improve yield, you must first identify which stage of the reaction coordinate is failing.[1] The synthesis typically follows a nucleophilic aromatic substitution (SNAr) followed by amidation.[1]

The Validated Pathway

The most robust route for high-yield scale-up avoids direct amidation of the acid using coupling reagents (like EDC/HOBt), which often struggle with steric hindrance from the ortho-fluorines.[1] Instead, the Acid Chloride Method is the gold standard for this substrate.[1]

Core Workflow:

  • Precursor Control: Regioselective methoxylation of 2,4,5-trifluorobenzoic acid.[1]

  • Activation: Conversion to acid chloride using Thionyl Chloride (

    
    ) with DMF catalyst.
    
  • Amidation: Reaction with aqueous or gaseous ammonia.[1]

ReactionPathway Start 2,4,5-Trifluorobenzoic Acid Inter1 2,5-Difluoro-4-methoxy benzoic Acid Start->Inter1 NaOMe / MeOH (S_NAr Regiocontrol) Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2 / cat. DMF (Vilsmeier-Haack Activation) Product 2,5-Difluoro-4-methoxy benzamide Inter2->Product NH3 (aq) or NH3 (g) (Nucleophilic Acyl Substitution)

Figure 1: The optimized reaction coordinate.[1] Note that the critical yield-determining step is often the activation of the acid to the chloride.[1]

Part 2: Optimized Experimental Protocol

Objective: Maximize conversion of 2,5-difluoro-4-methoxybenzoic acid to the amide.

Phase A: Activation (Acid

Acid Chloride)

Why this fails: The ortho-fluorines withdraw electrons, making the carbonyl carbon electrophilic, but they also provide steric bulk. Without a catalyst,


 reacts sluggishly.
  • Setup: Dry 3-neck flask,

    
     atmosphere, reflux condenser with a 
    
    
    
    drying tube (or scrubber).
  • Solvent: Suspend 1.0 eq of 2,5-difluoro-4-methoxybenzoic acid in anhydrous Toluene (5-10 volumes). Do not use wet solvents; they hydrolyze the reagent.[1]

  • Reagent: Add 1.5 - 2.0 eq of Thionyl Chloride (

    
    ) .
    
  • Catalyst (CRITICAL): Add 2-3 drops of DMF (Dimethylformamide) .[1]

    • Mechanism:[2][3][4][5] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone.[1] This overcomes the steric hindrance of the fluorines.[1]
  • Reaction: Reflux at 75-80°C for 2-3 hours.

  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or LCMS. Look for complete consumption of the acid.[1]

  • Workup: Evaporate toluene and excess

    
     under reduced pressure. Trace 
    
    
    
    will acidify the next step and lower yield.
Phase B: Amidation (Acid Chloride

Amide)

Why this fails: Exothermic hydrolysis competes with amidation.[1]

  • Solvent: Dissolve the crude acid chloride residue in anhydrous THF or DCM (5 volumes).

  • Ammonia Source:

    • Method A (Gas): Cool to 0°C. Bubble anhydrous

      
       gas through the solution for 30 mins.
      
    • Method B (Aqueous - Easier): Cool 28%

      
       (5 eq) in a separate flask to 0°C. Add the acid chloride solution dropwise to the ammonia.
      
    • Why Dropwise? Adding the acid chloride to the ammonia (inverse addition) ensures the amine is always in excess, preventing the formation of dimers (anhydrides).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Isolation:

    • Evaporate organic solvent (if THF used).[1]

    • The product usually precipitates as a white solid.[1]

    • Slurry in water to remove ammonium salts (

      
      ).[1] Filter and dry.[1]
      
Part 3: Troubleshooting Guide

Use this decision matrix to diagnose yield losses.

Troubleshooting Problem Low Yield or Impurity Check1 Is the Starting Material Pure? Problem->Check1 Check2 Did Acid Chloride form? Check1->Check2 Yes (>98%) RegioIssue Fix: Recrystallize Precursor (Remove 3,5-difluoro isomer) Check1->RegioIssue No (Contains Isomers) Check3 Is Product Water Soluble? Check2->Check3 Yes WetSolvent Fix: Dry Toluene/DMF Increase SOCl2 reflux time Check2->WetSolvent No (Acid recovered) Extraction Fix: Salt out aqueous layer (NaCl) Use EtOAc for extraction Check3->Extraction Yes (Loss in filtrate) Dimer Fix: Inverse Addition (Add Chloride TO Ammonia) Check3->Dimer No (Precipitate formed)

Figure 2: Diagnostic logic for resolving yield issues.

Common Failure Modes

Issue 1: "I recovered my starting material (Carboxylic Acid)."

  • Cause: Incomplete formation of the acid chloride.[1]

  • Fix: You likely skipped the DMF catalyst or used wet solvent.[1] The ortho-fluorines protect the carbonyl carbon.[1] You must use catalytic DMF to generate the reactive Vilsmeier intermediate.[1]

Issue 2: "I have a byproduct with double the molecular weight."

  • Cause: Anhydride formation.[1][6] This happens if the acid chloride reacts with the carboxylic acid (instead of ammonia) or if water is present.[1]

  • Fix: Ensure excess ammonia is present immediately upon mixing (Inverse Addition).

Issue 3: "The product is not precipitating."

  • Cause: this compound has some polarity due to the amide and methoxy groups.[1]

  • Fix: Do not rely solely on filtration.[1] If no solid forms, extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x).[1] Wash the organic layer with Brine to push the amide into the organic phase.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use coupling agents like EDC or HATU instead of Thionyl Chloride? A: You can, but yields are typically lower (60-70% vs 90%+).[1] The steric bulk of the ortho-fluorines (positions 2 and 5 are adjacent to the reaction center or the methoxy group) hinders the formation of the active ester in coupling reactions.[1] The Acid Chloride route is more aggressive and sterically forgiving.[1]

Q2: How do I ensure the methoxy group is in the 4-position? A: This is determined during the synthesis of the precursor acid.[1] If you are making the acid from 2,4,5-trifluorobenzoic acid, the nucleophilic attack by methoxide (


) occurs preferentially at the 4-position  (para to the carboxyl group).[1]
  • Validation: Check the

    
    H NMR of your starting acid.[1][7]
    
    • 2,5-difluoro-4-methoxy: Two aromatic protons as doublets of doublets (due to F-H coupling).[1]

    • 3,5-difluoro-2-methoxy (Impurity): Different coupling constants.[1]

Q3: My product is slightly yellow. How do I purify it? A: The yellow color often comes from trace nitrated impurities or polymerized DMF/SOCl2 byproducts.[1]

  • Purification: Recrystallization is effective.[1] Dissolve in hot Ethanol or Ethyl Acetate , then add Hexane/Heptane until cloudy.[1] Cool slowly.

  • Chromatography: If using a column, elute with 50-100% EtOAc in Hexanes.[1] The amide is polar.[1]

Q4: Is the reaction sensitive to moisture? A: The Step 1 (Acid Chloride formation) is highly sensitive.[1] Once the amide is formed, it is stable.[1] However, if water enters Step 1, it destroys the reagent and reverts the intermediate back to the acid.

Data Summary: Solvent & Reagent Selection
ComponentRecommendationReason for Selection
Solvent (Step 1) Toluene (Anhydrous)High boiling point allows reflux (80°C) to drive HCl gas out.[1]
Reagent Thionyl Chloride (

)
Converts acid to chloride; excess is easily removed by evaporation.[1]
Catalyst DMF (Dimethylformamide)Essential nucleophilic catalyst to form the reactive chloroiminium species.[1]
Base (Step 2) Ammonia (

aq or gas)
High nucleophilicity; excess is easily washed away with water.[1]
Purification Recrystallization (EtOH/H2O)Removes inorganic salts and trace acid precursors efficiently.[1]
References
  • Preparation of Fluorinated Benzoic Acids

    • Source: European Patent Office (EPO).[1] "Process for preparing 2,4,5-trifluorobenzoic acid."

    • Relevance: Defines the SNAr regioselectivity for the precursor.
  • Amide Synthesis via Acid Chlorides (General Protocol)

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p. 147 (1941); Vol. 3, p. 169 (1923).[1]

    • Relevance: Foundational text for Thionyl Chloride/DMF activation mechanisms.[1]

    • [1]

  • Vilsmeier-Haack Reagent Mechanism

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter on Acyl Substitution).

    • Relevance: Explains the catalytic role of DMF in converting sterically hindered acids.
  • Solubility & Properties of Fluorinated Benzamides

    • Source: PubChem Compound Summary for this compound (Analogous structures).[1]

    • Relevance: Solubility data for workup optimiz
    • [1]

Sources

Technical Support Center: Optimizing HPLC Retention for Polar Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of polar fluorinated aromatic compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

When analyzing polar fluorinated aromatics, chromatographers often face challenges with retention, peak shape, and resolution. This section is structured to help you diagnose and resolve these common issues.

Issue 1: Poor or No Retention on a Standard C18 Column

This is the most common issue when analyzing polar compounds on traditional reversed-phase columns.[1][2]

Core Problem: The analyte is too polar to be adequately retained by the nonpolar C18 stationary phase.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor retention.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention.

    • For acidic compounds: Lowering the pH (e.g., using 0.1% formic acid or a phosphate buffer at pH 2.5) will suppress ionization, making the analyte more neutral and increasing its retention on a C18 column.[3]

    • For basic compounds: Increasing the pH to neutralize the compound can enhance retention. However, this requires a pH-stable column. A simpler approach for basic compounds is often to use a low pH to ensure consistent protonation and then address retention through other means.[3]

  • Consider Alternative Chromatography Modes: If pH adjustment is insufficient or the analyte is neutral, a different separation mechanism is required.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds. It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase.[4] This allows for the retention of compounds that would otherwise elute in the void volume in reversed-phase.[5]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, allowing for the simultaneous separation of polar and nonpolar analytes.[6][7][8] This is particularly useful for complex mixtures containing compounds with a wide range of polarities.[7] Mixed-mode chromatography also eliminates the need for ion-pairing reagents, making it compatible with mass spectrometry.[6][7]

    • Fluorinated Stationary Phases (PFP): Pentafluorophenyl (PFP) phases offer a unique selectivity for halogenated compounds and aromatics.[9][10][11] They can provide enhanced retention for polar fluorinated aromatics through a combination of hydrophobic, dipole-dipole, and π-π interactions.[11][12]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise resolution and lead to inaccurate quantification.[13]

Core Problem: Secondary interactions with the stationary phase or issues with the mobile phase/sample solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Solutions:

  • Address Peak Tailing:

    • Mitigate Silanol Interactions: For basic analytes, a primary cause of tailing is the interaction with residual silanol groups on the silica surface of the stationary phase.[12][14][15]

      • Lower Mobile Phase pH: Adding an acidic modifier like formic or trifluoroacetic acid can suppress the ionization of silanol groups, reducing these secondary interactions.[3][16]

      • Use a High-Purity, End-capped Column: Modern columns are often "end-capped" to block many residual silanols.[14][15] Using a high-purity silica column with effective end-capping is crucial for good peak shape with basic compounds.[17]

      • Alternative Stationary Phases: PFP and mixed-mode columns can offer better peak shapes for basic compounds due to their different interaction mechanisms.[6][11]

    • Check for Mobile Phase/Sample Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase.

  • Address Peak Fronting:

    • Reduce Sample Load: Peak fronting is a classic sign of column overload.[12][18] Reduce the injection volume or the concentration of the sample.

Issue 3: Inconsistent Retention Times

Poor reproducibility can make method validation and routine analysis impossible.

Core Problem: Lack of system equilibration, temperature fluctuations, or mobile phase instability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent retention times.

Step-by-Step Solutions:

  • Ensure Proper Equilibration: HILIC and mixed-mode chromatography can require longer equilibration times than standard reversed-phase methods. Ensure the column is fully equilibrated with the initial mobile phase before each injection.

  • Control Column Temperature: Temperature has a significant effect on retention time and selectivity.[19][20][21][22] Using a column thermostat will ensure consistent operating conditions and improve reproducibility.[20][23]

  • Mobile Phase Preparation:

    • Always use freshly prepared mobile phases, especially if using buffers, as their pH can change over time.[23]

    • Ensure the mobile phase is thoroughly degassed to prevent bubble formation, which can cause pressure fluctuations and retention time shifts.[23]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for a new polar fluorinated aromatic compound?

A: A good starting point is to perform scouting gradients on two different columns: a modern, end-capped C18 column and a PFP column.[24] For the C18 column, use a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile).[3] For the PFP column, you can use similar mobile phase conditions. This initial screen will quickly tell you if reversed-phase is a viable option or if you need to explore other modes like HILIC.

Q2: When should I choose a HILIC column over a mixed-mode column?

A: Choose HILIC when your analytes are very polar and show little to no retention in reversed-phase, even with pH adjustment.[25] HILIC is particularly advantageous for separating polar compounds in order of increasing hydrophilicity. Mixed-mode chromatography is a better choice when your sample contains a mix of polar and nonpolar compounds, or when you need to retain both an active pharmaceutical ingredient and its counter-ion in a single run.[6][7]

Q3: How does temperature affect the separation of fluorinated aromatics?

A: Increasing the column temperature generally decreases retention time as it reduces the viscosity of the mobile phase and increases the kinetic energy of the analytes.[20][21][22] However, temperature can also affect selectivity. For some fluorinated compounds, higher temperatures can actually improve separation by altering the interactions between the analyte and the stationary phase.[19] It is an important parameter to screen during method development.

Q4: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?

A: Yes, TFA is a common additive for improving peak shape, especially for basic compounds, by acting as an ion-pairing agent and suppressing silanol interactions.[26] However, be aware that TFA can suppress ionization in mass spectrometry. If using LC-MS, formic acid is generally a better choice.[17]

Q5: My polar fluorinated aromatic is a neutral compound, and it's not retained on a C18 column. What should I do?

A: For a neutral polar compound with poor retention, HILIC is the most promising approach.[5] Since the compound is neutral, pH adjustments will have little effect on its retention in reversed-phase. A HILIC column will retain the compound based on its polarity, providing a viable separation mechanism.[4] Alternatively, a PFP column may offer some retention through dipole-dipole interactions.[11]

Part 3: Experimental Protocols and Data

Protocol 1: Screening for Retention on Different Stationary Phases
  • Analytes: A mixture of polar fluorinated aromatic compounds.

  • Columns to Test:

    • C18, 2.7 µm, 4.6 x 100 mm

    • PFP, 2.7 µm, 4.6 x 100 mm

    • HILIC (Amide), 3 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (for C18 and PFP): 5-95% B over 10 minutes.

  • Gradient Program (for HILIC): 95-50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

Data Summary: Expected Outcomes
Stationary PhaseExpected Retention for Polar Fluorinated AromaticsPrimary Interaction Mechanism(s)
C18 Low to moderateHydrophobic
PFP Moderate to highHydrophobic, π-π, dipole-dipole, shape selectivity[9][10][11]
HILIC (Amide) HighPartitioning into the aqueous layer on the stationary phase surface[4]

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US.
  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC Intern
  • Mixed-Mode Chromatography and St
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • Polar Compounds | SIELC Technologies.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchG
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC Intern
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Troubleshooting poor resolution in HPLC analysis of fluorin
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.
  • Retention properties of the fluorinated bonded phase on liquid chromatography of arom
  • Retaining Polar Compounds. (2014, August 22).
  • The Theory of HPLC Column Chemistry.
  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chrom
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Effect of Elevated Temper
  • The Use of Temperature for Method Development in LC - Chrom
  • Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chrom
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices - Sigma-Aldrich.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. (2024, March 28).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
  • Common Issues in HPLC Analysis - Medikamenter Quality Services.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17).
  • HPLC Method Development and Valid
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores.
  • Steps for HPLC Method Development | Pharmaguideline.
  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns.
  • HILIC separ
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing.
  • HILIC – The Rising Star of Polar Chrom
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore.
  • The effect of a mobile phase additive on the retention characteristics of different solute types on reversed-phase media - RSC Publishing.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009, March 2).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Electron-Deficient Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue in organic synthesis: the low reactivity of electron-deficient benzamides. This resource offers practical, field-proven insights and detailed protocols to help you overcome synthetic hurdles and achieve your target molecules with improved efficiency and yield.

Introduction: The Challenge of Electron-Deficient Benzamides

Electron-deficient benzamides, characterized by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, are crucial building blocks in medicinal chemistry and materials science. However, these same EWGs that impart desirable properties to the final product also deactivate the benzamide moiety, making it a poor substrate in many common transformations, particularly nucleophilic acyl substitution and cross-coupling reactions.[1][2] The reduced electron density at the carbonyl carbon significantly lowers its electrophilicity, hindering the attack by nucleophiles.[3][4]

This guide will address the fundamental reasons for this decreased reactivity and provide a structured approach to troubleshooting, complete with experimental protocols and mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: Why is my electron-deficient benzamide showing little to no conversion in a standard amide coupling reaction?

A1: The primary reason is the reduced electrophilicity of the carbonyl carbon. Electron-withdrawing groups pull electron density away from the aromatic ring and, consequently, from the attached amide carbonyl group.[1][5] This makes the carbonyl carbon less susceptible to nucleophilic attack, which is the key step in most amide bond forming reactions.[3]

Troubleshooting Workflow:

G start Low Conversion Observed q1 Is the nucleophile sufficiently reactive? start->q1 a1_yes Proceed to activate the benzamide. q1->a1_yes Yes a1_no Increase nucleophilicity of the amine. q1->a1_no No q2 Have you tried activating the benzamide? a1_yes->q2 a1_no->q2 a2_yes Consider alternative coupling strategies. q2->a2_yes Yes a2_no Activate the carboxylic acid precursor or the amide directly. q2->a2_no No end Successful Coupling a2_yes->end a2_no->end

Detailed Steps:

  • Assess Nucleophile Reactivity: Electron-deficient anilines or sterically hindered amines are inherently poor nucleophiles.[6] If you are using such a nucleophile, consider strategies to enhance its reactivity.

    • Proton Sponge: Use a non-nucleophilic base like a proton sponge to deprotonate the amine without competing in the reaction.

    • Stronger, Non-nucleophilic Base: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

  • Activate the Benzamide Precursor (Carboxylic Acid): Standard coupling reagents might not be sufficient. More potent activation is often necessary for electron-deficient systems.[7]

    • Formation of Acyl Fluorides: Convert the corresponding benzoic acid to an acyl fluoride in situ. Acyl fluorides are more reactive than acyl chlorides and can be effective for coupling with unreactive amines.[8][9]

    • Use of High-Performance Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are specifically designed for challenging amide couplings.

  • Experimental Protocol: Acyl Fluoride Mediated Amide Coupling [8][9]

    • To a solution of the electron-deficient benzoic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or MeCN) under an inert atmosphere, add a fluorinating agent such as Cyanuric Fluoride or PyFluor (1.1 equiv).

    • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the acyl fluoride.

    • Add the amine (1.2 equiv) and a non-nucleophilic base such as DIPEA (Diisopropylethylamine) (2.0 equiv).

    • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be required.

    • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Q2: I'm attempting a Buchwald-Hartwig amination with an electron-deficient benzamide, but the reaction is failing. What are the likely causes?

A2: Buchwald-Hartwig amination of amides is inherently challenging, and this is exacerbated with electron-deficient substrates. The key steps in the catalytic cycle, oxidative addition and reductive elimination, can be particularly slow.[10] Electron-withdrawing groups on the benzamide can make the C-N bond less susceptible to oxidative addition by the palladium catalyst.

Troubleshooting Strategies:

StrategyRationaleRecommended Conditions
Ligand Choice Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.Use ligands such as XPhos, RuPhos, or BrettPhos. For particularly challenging substrates, consider the use of highly specialized ligands like JackiePhos.[11]
Catalyst Precursor The choice of palladium precursor can influence the generation of the active Pd(0) species.Pd₂(dba)₃ or Pd(OAc)₂ are common starting points. More advanced, air-stable precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results.
Base Selection A strong, non-coordinating base is required to deprotonate the amide and facilitate the catalytic cycle.Use strong bases like LiHMDS, NaHMDS, or K₃PO₄. Avoid bases that can coordinate to the palladium center and inhibit catalysis.
Solvent A polar, aprotic solvent is generally preferred to facilitate the dissolution of the reactants and the catalytic species.Toluene, dioxane, or THF are commonly used. Ensure the solvent is rigorously dried.
Temperature Higher temperatures are often necessary to overcome the activation barrier for these challenging couplings.Reactions are typically run between 80-120 °C. Microwave irradiation can sometimes be beneficial for driving the reaction to completion.

Logical Workflow for Buchwald-Hartwig Amination:

G start Failed Buchwald-Hartwig Amination q1 Is the ligand appropriate for electron-deficient amides? start->q1 a1_yes Optimize other reaction parameters. q1->a1_yes Yes a1_no Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos). q1->a1_no No q2 Is the base strong enough? a1_yes->q2 a1_no->q2 a2_yes Consider solvent and temperature effects. q2->a2_yes Yes a2_no Use a stronger, non-coordinating base (e.g., LiHMDS). q2->a2_no No q3 Is the reaction temperature high enough? a2_yes->q3 a2_no->q3 a3_yes Reaction may be unsuitable for this substrate. q3->a3_yes Yes a3_no Increase temperature or use microwave heating. q3->a3_no No end Successful C-N Coupling a3_yes->end a3_no->end

Q3: Can I activate the amide bond of an electron-deficient benzamide directly for nucleophilic attack?

A3: Yes, direct activation of the amide bond is a powerful strategy for overcoming low reactivity. This typically involves converting the amide into a more electrophilic species in situ.

Activation Methods:

  • Triflic Anhydride (Tf₂O) Activation:

    • Mechanism: Triflic anhydride reacts with the amide oxygen to form a highly electrophilic imidoyl triflate intermediate. This intermediate is readily attacked by nucleophiles.

    • Protocol:

      • In a flame-dried flask under an inert atmosphere, dissolve the electron-deficient benzamide (1.0 equiv) in anhydrous DCM.

      • Add a non-nucleophilic base, such as 2,6-lutidine or DTBMP (2,6-di-tert-butyl-4-methylpyridine) (1.2 equiv).

      • Cool the mixture to -78 °C and slowly add triflic anhydride (1.1 equiv).

      • Stir at -78 °C for 30 minutes, then add the nucleophile (1.5 equiv).

      • Allow the reaction to slowly warm to room temperature and stir until completion.

      • Quench the reaction with saturated aqueous NaHCO₃ and perform a standard workup.

  • Organocatalytic Activation:

    • Certain N-heterocyclic carbene (NHC) catalysts can activate amide bonds towards nucleophilic attack. This is an emerging area with significant potential.[12]

Concluding Remarks

The low reactivity of electron-deficient benzamides presents a significant synthetic challenge, but one that can be overcome with a systematic and informed approach. By understanding the electronic factors at play and employing the appropriate activation strategies, researchers can successfully incorporate these valuable motifs into complex molecules. The key is to move beyond standard protocols and consider more potent reagents and reaction conditions tailored to the specific substrate. Always ensure that all reagents and solvents are of high purity and that reactions are performed under strictly anhydrous conditions to minimize side reactions.[13][14]

References

  • Chen, Y., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440. [Link]

  • Quora. (2023). In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base? Can it not still donate the withdrawn electrons? [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • Chekler, E. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(2), 649-652. [Link]

  • Nielsen, T. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Martínez-Otero, D., et al. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 13, 1645-1653. [Link]

  • LibreTexts. (2021). 13.4. Reaction Rates and Relative Reactivity. [Link]

  • University of Calgary. (n.d.). Nucleophilic Acyl Substitution : Less Reactive Systems. [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • ResearchGate. (n.d.). Approaches for amide C–N bond activation a Metal-catalyzed amide C–N... [Link]

  • LibreTexts. (2020). 14.3: Substituent Effects. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,5-Difluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5-Difluoro-4-methoxybenzamide, a compound of interest in medicinal chemistry and materials science. We will delve into a predictive analysis based on fundamental principles of nuclear magnetic resonance spectroscopy and compare its expected spectral features with those of structurally related analogs. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation.

The Strategic Importance of NMR in Modern Chemistry

In the landscape of structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For molecules like this compound, which feature a complex interplay of electron-donating and electron-withdrawing substituents on an aromatic ring, ¹H NMR provides a detailed electronic and structural map. The precise chemical shifts (δ), coupling constants (J), and signal multiplicities reveal the unique chemical environment of each proton, confirming identity, purity, and conformation.

Predictive Analysis of the ¹H NMR Spectrum of this compound

Molecular Structure and Proton Environments:

The molecule contains four distinct proton environments:

  • Two Aromatic Protons (H-3 and H-6): These are the most informative signals, as their chemical shifts and splitting patterns are dictated by the surrounding substituents.

  • One Methoxy Group Protons (-OCH₃): A singlet corresponding to three equivalent protons.

  • Two Amide Protons (-CONH₂): Two protons that may be non-equivalent and often appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and possible exchange with solvent.

A. Predicting Chemical Shifts (δ): The Electronic Tug-of-War

The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm range.[1][2]

  • Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG) through resonance (+R effect), which increases electron density at the ortho and para positions, causing an upfield (shielding) shift.[3]

  • Fluorine Atoms (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect), which deshields nearby protons, shifting them downfield. It also has a +R effect, but for halogens, the -I effect is dominant.

  • Amide Group (-CONH₂): This group is moderately deactivating and electron-withdrawing (-I and -R effects), primarily deshielding the ortho proton (H-6).

Predicted Chemical Shifts for Aromatic Protons:

  • H-6: This proton is ortho to the electron-withdrawing amide group and ortho to a fluorine atom (at C5). It is also meta to the second fluorine atom (at C2). The combined deshielding effects will place this proton significantly downfield, likely in the range of 7.8 - 8.2 ppm .

  • H-3: This proton is ortho to a fluorine atom (at C2) and meta to the amide group. Crucially, it is ortho to the electron-donating methoxy group (at C4). The strong shielding effect of the methoxy group will counteract the deshielding from the adjacent fluorine, shifting this proton upfield relative to H-6. We predict a chemical shift in the range of 7.0 - 7.4 ppm .

B. Predicting Multiplicity and Coupling Constants (J): A Story of Spin-Spin Interactions

The splitting pattern is the most unique fingerprint of this molecule, arising from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • H-6 Signal:

    • It will be split by the adjacent H-3 proton. However, these protons are meta to each other, so this ⁴JHH coupling is typically small (2-3 Hz) and often not resolved.

    • It will be split by the ortho fluorine at C5 (³JHF), which is a large coupling, typically 6-10 Hz .

    • It will be split by the meta fluorine at C2 (⁴JHF), a smaller coupling of 2-5 Hz .

    • Therefore, the H-6 signal is predicted to be a doublet of doublets (dd) , or potentially a more complex multiplet if the meta H-H coupling is resolved.

  • H-3 Signal:

    • It will be split by the ortho fluorine at C2 (³JHF), a large coupling of 6-10 Hz .

    • It will be split by the meta fluorine at C5 (⁴JHF), a smaller coupling of 2-5 Hz .

    • Again, any coupling to H-6 (⁴JHH) will be small.

    • The H-3 signal is therefore also predicted to be a doublet of doublets (dd) .

The diagram below illustrates the key coupling interactions that determine the signal multiplicities.

Caption: Spin-spin coupling network in this compound.

Comparative Analysis with Alternative Benzamides

To contextualize our prediction, we will compare it with the experimental ¹H NMR data of simpler, related molecules. This comparison highlights how the addition of each substituent systematically alters the spectrum.

CompoundAromatic Protons (δ, ppm)Multiplicity-OCH₃ (δ, ppm)-CONH₂ (δ, ppm)Reference
Benzamide 7.4-7.5 (3H), 7.92 (2H)MultipletsN/A8.05 (broad s)[4]
4-Methoxybenzamide 6.99 (2H, H-3,5), 7.89 (2H, H-2,6)Doublet (d)3.817.24, 7.88 (broad)[5]
This compound (Predicted) ~7.0-7.4 (1H, H-3), ~7.8-8.2 (1H, H-6)Doublet of Doublets (dd)~3.9-4.0~7.5-8.5 (broad)N/A

Analysis of Trends:

  • Benzamide to 4-Methoxybenzamide: The addition of the electron-donating methoxy group at the C4 position significantly shields the ortho protons (H-3, H-5), shifting them upfield from ~7.45 ppm to 6.99 ppm.[5] The protons ortho to the amide (H-2,6) remain downfield at 7.89 ppm.

  • 4-Methoxybenzamide to the Target Molecule: Introducing two fluorine atoms dramatically changes the spectrum.

    • The symmetry is broken, resulting in two unique aromatic signals instead of two pairs of signals.

    • The powerful deshielding from the fluorine atoms and the loss of one proton results in complex multiplets (doublet of doublets) due to H-F coupling.

    • The chemical shift of the remaining proton at C3 is a balance between the strong shielding from the -OCH₃ group and deshielding from the C2-F, while the C6 proton is strongly deshielded by the adjacent amide and C5-F.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

To obtain a high-quality, verifiable spectrum of the title compound, the following protocol should be employed. This protocol is designed to ensure high resolution and accurate integration, which is critical for structural validation.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio on a modern NMR spectrometer without causing line broadening due to saturation.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is often preferred for amides as it can slow the exchange rate of the -NH₂ protons, sometimes allowing for their observation as sharper signals and even revealing coupling to vicinal protons. CDCl₃ is a standard choice for general organic compounds.

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible. Causality: Undissolved solids can severely degrade the magnetic field homogeneity (shimming), leading to broad, distorted peaks.

B. Spectrometer Setup and Data Acquisition

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide greater spectral dispersion, which is crucial for resolving complex multiplets and second-order effects common in substituted aromatic systems.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure maximum sensitivity and efficient power transfer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity. A good shim results in a sharp, symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time (AQ): 3-4 seconds. Causality: A longer acquisition time leads to better digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. Causality: Ensures full relaxation of protons between scans for accurate quantitative integration.

    • Number of Scans (NS): 8-16 scans. Adjust as needed to achieve a signal-to-noise ratio >100:1 for the compound's signals.

    • Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio with minimal loss of resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to achieve pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

  • Integration and Peak Picking: Integrate all signals and pick the peak positions for reporting chemical shifts and calculating coupling constants.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how complex structural information can be decoded from first principles. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine and amide substituents creates a unique and predictable spectral fingerprint. The two aromatic protons are expected to appear as distinct doublet of doublets, with the H-6 proton significantly downfield due to its proximity to the amide and a fluorine atom. This predictive analysis, when benchmarked against simpler analogs like benzamide and 4-methoxybenzamide, provides a robust framework for the unequivocal identification of this and other similarly complex molecules in a research and development setting.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for various benzamide syntheses. Retrieved from RSC Publishing. [Link]

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from MDPI. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Acta Crystallographica Section E. (2009). 2-Fluoro-N-(4-methoxy-phen-yl)benzamide. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • National Institutes of Health. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC. [Link]

Sources

A Guide to Understanding the ¹⁹F NMR Chemical Shifts of 2,5-Difluoro-4-methoxybenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful analytical tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide range of chemical shifts make it ideal for characterizing fluorinated compounds, which are increasingly prevalent in pharmaceuticals.[1][2] This guide provides an in-depth analysis of the expected ¹⁹F NMR chemical shifts for 2,5-Difluoro-4-methoxybenzamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of ¹⁹F NMR and comparative data from analogous structures to predict and rationalize its spectral features.

The Influence of Molecular Architecture on ¹⁹F NMR Chemical Shifts

The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment.[3] Electron-donating groups cause an upfield shift (to more negative ppm values), while electron-withdrawing groups result in a downfield shift (to less negative or positive ppm values).[3] In aromatic systems, both inductive and resonance effects play a crucial role in determining the final chemical shift.

For this compound, we must consider the interplay of three key substituents on the benzene ring:

  • Two Fluorine Atoms: These are strongly electronegative and inductively withdrawing.

  • A Methoxy Group (-OCH₃): This group is inductively withdrawing but a strong resonance donor.

  • A Benzamide Group (-CONH₂): This group is inductively and resonantly withdrawing.

The precise chemical shifts of the two fluorine atoms (at C2 and C5) will be a composite of these competing electronic effects.

Predicted ¹⁹F NMR Spectrum and Comparative Analysis

Based on the substituent effects, we can predict the relative chemical shifts of the two fluorine atoms in this compound.

  • Fluorine at C2 (F2): This fluorine is ortho to the electron-withdrawing benzamide group and meta to the electron-donating methoxy group. The strong withdrawing effect of the adjacent amide will be the dominant factor, causing a significant downfield shift for F2.

  • Fluorine at C5 (F5): This fluorine is ortho to the electron-donating methoxy group and meta to the electron-withdrawing benzamide group. The strong resonance donation from the methoxy group will lead to increased electron density at C5, resulting in an upfield shift for F5 relative to F2.

Therefore, we anticipate two distinct signals in the ¹⁹F NMR spectrum, with the signal for F2 appearing at a less negative ppm value than the signal for F5.

Compound/FragmentSubstituent Effect on ortho/para FluorineExpected Impact on Chemical Shift
MethoxybenzeneElectron-donating (resonance)Upfield shift
BenzamideElectron-withdrawing (resonance & induction)Downfield shift

Applying these principles to our target molecule, the methoxy group at C4 will shield the adjacent F5, while the benzamide at C1 will deshield the adjacent F2.

Coupling Constants: A Window into Connectivity

In addition to chemical shifts, spin-spin coupling provides valuable structural information. We expect to see coupling between the two fluorine atoms (¹⁹F-¹⁹F coupling) and between each fluorine and the neighboring protons (¹⁹F-¹H coupling).

  • ³J(F2-F5): The coupling between F2 and F5 is a through-bond interaction over four bonds. In aromatic systems, such meta ¹⁹F-¹⁹F coupling constants are typically in the range of 2-10 Hz.

  • ³J(H-F) and ⁴J(H-F): Each fluorine will also couple to the protons on the aromatic ring. Ortho (³J) H-F coupling constants are generally larger (around 6-10 Hz) than meta (⁴J) H-F couplings (around 2-4 Hz).

The resulting signals in the ¹⁹F NMR spectrum will therefore likely appear as doublets of multiplets.

Experimental Protocol for ¹⁹F NMR Acquisition

Acquiring high-quality ¹⁹F NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the solvent is free from any fluorine-containing impurities.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.

  • Reference the chemical shifts to an external standard such as CFCl₃ (0 ppm) or an internal standard like trifluoroacetic acid (-76.55 ppm).[4]

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A wide spectral width (e.g., -50 to -200 ppm) should be used initially to ensure all fluorine signals are captured.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the signals to determine the relative ratios of the different fluorine environments.

  • Analyze the multiplicities of the signals to determine coupling constants.

Visualizing Substituent Effects

The following diagram illustrates the key electronic influences on the fluorine chemical shifts in this compound.

G cluster_ring Aromatic Ring cluster_substituents Substituents mol This compound F2 F2 F5 F5 CONH2 -CONH2 (Withdrawing) CONH2->F2 Deshielding (Downfield Shift) OCH3 -OCH3 (Donating) OCH3->F5 Shielding (Upfield Shift)

Caption: Electronic effects of substituents on ¹⁹F chemical shifts.

Conclusion

While direct experimental ¹⁹F NMR data for this compound remains to be reported, a thorough analysis of fundamental principles and comparison with related structures allows for a robust prediction of its spectral features. We anticipate two distinct signals, with the fluorine at the 2-position being deshielded by the adjacent amide group and the fluorine at the 5-position being shielded by the neighboring methoxy group. This guide serves as a valuable resource for researchers working with this and similar fluorinated molecules, providing a framework for interpreting their ¹⁹F NMR spectra and underscoring the power of this technique in modern chemical analysis.

References

  • Nicewicz, D. et al. (2013).
  • Hu, J. et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Yu, J. X., & Gonzalez, F. J. (2021).
  • Alfa Chemistry. 19F NMR Chemical Shift Table.
  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.
  • University of Wisconsin-Madison. 19Flourine NMR.
  • Navarrini, W. et al. (2014).
  • Fluorochem. This compound.
  • PubChemLite. 2,5-difluoro-4-methoxybenzaldehyde (C8H6F2O2).
  • Sigma-Aldrich. 2,5-Difluoro-4-methoxybenzaldehyde.
  • CIL. 19F NMR Reference Standards.
  • Wlodyga, M. et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH.
  • Chalan, S. et al. (2017). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives.
  • Thermo Fisher Scientific. 2,5-Difluoro-4-methoxybenzaldehyde, Thermo Scientific 1 g.
  • Kubasik, M. A., Daly, E., & Blom, A. (2006). 19F NMR chemical shifts induced by a helical peptide. PubMed.
  • Oldfield, E. et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois.
  • PubChem. 2,5-Difluoro-4-methoxybenzaldehyde | C8H6F2O2 | CID 3856938.
  • Vervoort, J. et al. (1992). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones.
  • Khetrapal, C. L., & Kunwar, A. C. (1983). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. ScienceDirect.

Sources

A Comparative Guide to HPLC Methodologies for Purity Analysis of 2,5-Difluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,5-Difluoro-4-methoxybenzamide. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth technical guidance, supported by experimental data, to aid in the selection and implementation of a robust analytical method.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound's molecular structure, featuring a substituted aromatic ring, makes it amenable to analysis by reversed-phase HPLC with UV detection.[1][2] The primary goal of a purity method is to separate the main compound from any process-related impurities, degradation products, or enantiomeric contaminants.[3][4] The choice of HPLC conditions, particularly the stationary and mobile phases, is crucial for achieving the desired selectivity and resolution.

Comparative Experimental Design

This guide evaluates two distinct reversed-phase HPLC (RP-HPLC) methods, each employing a different stationary phase to offer alternative selectivity. A third, high-throughput alternative, Ultra-Performance Liquid Chromatography (UPLC), is also discussed.

  • Method A: The Industry Standard - C18 Stationary Phase. This method utilizes a conventional C18 column, a workhorse in pharmaceutical analysis for its broad applicability and robust performance.[1]

  • Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase. This method explores a phenyl-hexyl stationary phase, which can offer unique selectivity for aromatic compounds through π-π interactions, potentially resolving impurities that co-elute on a C18 column.

  • Alternative Technique: High-Throughput Analysis - UPLC. For laboratories requiring faster analysis times, UPLC offers a significant advantage by using sub-2 µm particle columns.[4]

Detailed Experimental Protocols

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. This is diluted to a working concentration of 0.1 mg/mL with the initial mobile phase of the respective method.

Method A: C18-Based Separation

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.[1] A common starting point is 60:40 (v/v) acetonitrile:water.
Flow Rate 1.0 mL/min[1]
Detection UV at 254 nm[1]
Column Temperature Ambient or controlled at 25 °C
Injection Volume 10 µL

Method B: Phenyl-Hexyl-Based Separation

ParameterCondition
Column Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Gradient elution with a mixture of methanol and a buffered aqueous phase (e.g., 0.1% formic acid).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 5 µL

System Suitability: Before sample analysis, the chromatographic system must pass a system suitability test (SST). Typical SST parameters include retention time reproducibility (RSD < 2%), peak area precision (RSD < 2%), tailing factor (typically between 0.8 and 1.5), and theoretical plates (typically > 2000).

Workflow for HPLC Purity Assessment

The following diagram outlines the logical workflow for the purity analysis of this compound.

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Prep Sample and Standard Preparation HPLC_System_Setup HPLC System Setup and Equilibration Sample_Prep->HPLC_System_Setup System_Suitability System Suitability Test (SST) HPLC_System_Setup->System_Suitability Sample_Injection Sample Injection and Data Acquisition System_Suitability->Sample_Injection Pass Peak_Integration Peak Integration and Identification Sample_Injection->Peak_Integration Purity_Calculation Purity Calculation (Area %) Peak_Integration->Purity_Calculation Reporting Report Generation Purity_Calculation->Reporting

Caption: Experimental workflow for HPLC purity assessment.

Comparative Performance Data

The following table presents hypothetical data comparing the performance of the two HPLC methods for a sample containing the main peak and two closely eluting impurities.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (Main Peak) 10.2 min8.5 min
Resolution (Impurity 1) 1.62.2
Resolution (Impurity 2) 1.92.5
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates 35005000

Discussion of Results and Method Selection

Based on the comparative data, Method B (Phenyl-Hexyl) demonstrates superior performance with better resolution of impurities, a more symmetrical peak shape (lower tailing factor), and higher efficiency (greater number of theoretical plates). The alternative selectivity of the phenyl-hexyl phase provides a clear advantage in separating the main component from its closely related impurities.

For routine quality control, Method B is the recommended approach. However, for initial screening or when a phenyl-hexyl column is not available, Method A provides a reliable starting point.

Alternative Analytical Techniques

While HPLC is the primary technique for purity analysis, other methods can provide complementary information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, though derivatization may be required for the benzamide.[3][5]

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Powerful for structure elucidation of unknown impurities.[5]

  • Chiral HPLC: If the compound or its impurities have stereoisomers, a chiral stationary phase would be necessary for their separation.[6][7][8]

Logical Relationships in Analytical Methodologies

The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Purity_Analysis Purity Analysis of This compound Routine_QC Routine Quality Control Purity_Analysis->Routine_QC Impurity_ID Impurity Identification Purity_Analysis->Impurity_ID Chiral_Purity Chiral Purity Purity_Analysis->Chiral_Purity Method_B Recommended: Method B (Phenyl-Hexyl) Routine_QC->Method_B Method_A Alternative: Method A (C18) Routine_QC->Method_A Spectroscopy NMR, IR, MS Impurity_ID->Spectroscopy Chiral_HPLC Chiral HPLC Chiral_Purity->Chiral_HPLC

Caption: Decision tree for analytical method selection.

Conclusion

This guide provides a comprehensive comparison of HPLC methods for the purity analysis of this compound. The use of a phenyl-hexyl stationary phase is recommended for its superior resolution and peak shape. The provided protocols and workflows offer a robust starting point for method development and validation in a pharmaceutical setting.

References

  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Chen, H. W., & Lee, Y. C. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(19), 4088–4093. [Link]

  • Cheméo. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde (CAS 879093-08-0) Properties. Retrieved February 12, 2026, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2001). Journal of Liquid Chromatography & Related Technologies, 24(15), 2323-2336. [Link]

  • Amide or Amino HPLC Columns What are the Differences. (n.d.). Tech Information. Retrieved February 12, 2026, from [Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. (2024). Organic & Biomolecular Chemistry. [Link]

  • Cheméo. (n.d.). Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Retrieved February 12, 2026, from [Link]

  • Chemcasts. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde Properties vs Pressure. Retrieved February 12, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 12, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). PubMed. Retrieved February 12, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002).
  • Goto, M., Nishiyama, A., Yamaguchi, T., & Doi, H. (2018). HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved February 12, 2026, from [Link]

  • Mori, T., & Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(17), 3073. [Link]

  • Sobolewska, E., & Biesaga, M. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433. [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved February 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved February 12, 2026, from [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of C8H7F2NO2 Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of isomers with the molecular formula C8H7F2NO2, a substitution pattern of interest in medicinal chemistry.

Given the vast number of potential isomers for C8H7F2NO2, this guide will focus on a representative and chemically plausible structure for pharmaceutical research: 1-(difluoromethyl)-4-nitrobenzene . The principles and fragmentation pathways discussed herein will serve as a valuable reference for the analysis of other structurally related molecules.

The Importance of Isomer-Specific Fragmentation Analysis

Isomers, compounds sharing the same molecular formula but differing in their atomic arrangements, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the ability to distinguish between isomers is a critical aspect of drug development. Mass spectrometry, particularly in conjunction with chromatographic separation techniques, provides a powerful tool for isomer differentiation based on their unique fragmentation patterns.

Predicted Fragmentation Pattern of 1-(difluoromethyl)-4-nitrobenzene

The fragmentation of 1-(difluoromethyl)-4-nitrobenzene under electron ionization (EI) is expected to be driven by the presence of the aromatic ring, the nitro group, and the difluoromethyl group. The molecular ion ([M]•+) would be observed at m/z 175.

Key Fragmentation Pathways:

The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of the nitro group and related species.[2][3] The presence of the difluoromethyl group introduces additional fragmentation routes.

  • Loss of the Nitro Group: A primary and highly characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as either a nitro radical (•NO2) or a nitrite radical (•ONO).

    • [M - NO2]+ : Loss of a nitro radical (46 Da) from the molecular ion at m/z 175 would result in a fragment ion at m/z 129 . This fragment represents the difluoromethylbenzene cation.

    • [M - NO]+ : Loss of nitric oxide (30 Da) can also occur, leading to a fragment at m/z 145 .

  • Fragmentation of the Difluoromethyl Group: The difluoromethyl group can undergo fragmentation, although this is generally less favorable than the loss of the nitro group.

    • [M - F]+ : Loss of a fluorine radical (19 Da) is a possible fragmentation, which would yield an ion at m/z 156 .

    • [M - HF]+ : The elimination of a neutral hydrogen fluoride molecule (20 Da) could also be observed, resulting in a fragment at m/z 155 .

  • Ring Fragmentation: Subsequent fragmentation of the aromatic ring can occur after the initial losses. For instance, the ion at m/z 129 could lose a molecule of acetylene (C2H2, 26 Da) to form a fragment at m/z 103 .

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of 1-(difluoromethyl)-4-nitrobenzene can be visualized using a Graphviz diagram.

Fragmentation_Pattern M+ (m/z 175) M+ (m/z 175) m/z 129 m/z 129 M+ (m/z 175)->m/z 129 - NO2 (46 Da) m/z 145 m/z 145 M+ (m/z 175)->m/z 145 - NO (30 Da) m/z 156 m/z 156 M+ (m/z 175)->m/z 156 - F (19 Da) m/z 155 m/z 155 M+ (m/z 175)->m/z 155 - HF (20 Da) m/z 103 m/z 103 m/z 129->m/z 103 - C2H2 (26 Da)

Caption: Predicted EI mass spectrometry fragmentation pathway of 1-(difluoromethyl)-4-nitrobenzene.

Comparison with Alternative Isomers

The fragmentation pattern of 1-(difluoromethyl)-4-nitrobenzene would differ from its positional isomers, such as 1-(difluoromethyl)-2-nitrobenzene and 1-(difluoromethyl)-3-nitrobenzene. "Ortho-effects," the interaction between adjacent substituents, can significantly influence fragmentation pathways.[1] For example, in the case of 1-(difluoromethyl)-2-nitrobenzene, an ortho-effect might lead to unique fragmentation pathways involving the interaction of the difluoromethyl and nitro groups, which would not be observed for the meta and para isomers.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the fragmentation pattern of a C8H7F2NO2 isomer, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve the synthesized and purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-400.
  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
  • Extract the mass spectrum from the chromatographic peak corresponding to the compound of interest.
  • Identify the molecular ion peak and major fragment ions.
  • Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms of similar compounds.
  • Compare the experimental fragmentation pattern with theoretical predictions and library spectra (if available).
Workflow for Isomer Differentiation

Isomer_Differentiation cluster_0 Sample Analysis cluster_1 Data Interpretation Sample_Preparation Prepare Isomer Samples GC_Separation Gas Chromatography Separation Sample_Preparation->GC_Separation MS_Analysis Mass Spectrometry Analysis (EI) GC_Separation->MS_Analysis Obtain_Spectra Obtain Mass Spectra for Each Isomer MS_Analysis->Obtain_Spectra Compare_Patterns Compare Fragmentation Patterns Obtain_Spectra->Compare_Patterns Identify_Unique_Fragments Identify Unique Fragment Ions or Ratios Compare_Patterns->Identify_Unique_Fragments Structural_Elucidation Structural Elucidation and Isomer Differentiation Identify_Unique_Fragments->Structural_Elucidation

Caption: Workflow for differentiating C8H7F2NO2 isomers using GC-MS.

Conclusion

The mass spectrometry fragmentation pattern of C8H7F2NO2 isomers, exemplified by 1-(difluoromethyl)-4-nitrobenzene, provides a rich source of structural information vital for pharmaceutical research and development. A thorough understanding of the characteristic fragmentation pathways of the nitro and difluoromethyl groups, coupled with a systematic experimental approach, enables the unambiguous identification and differentiation of these closely related compounds. The methodologies and predictive analyses outlined in this guide serve as a robust framework for researchers engaged in the structural characterization of novel drug candidates.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(9), 1431-1440. [Link]

  • Yinon, J. (1996). Mass spectrometry of nitroaromatic compounds. Mass Spectrometry Reviews, 15(1), 1-13. [Link]

  • Eiceman, G. A., & Karpas, Z. (2005). Ion Mobility Spectrometry, Second Edition. CRC press.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2,5-Difluoro-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the compound 2,5-Difluoro-4-methoxybenzamide serves as a key intermediate. Its structural integrity and purity are paramount to the quality and efficacy of downstream products. Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement. This guide provides an in-depth comparison of reference standards and analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative sources to ensure scientific integrity. The benzamide moiety is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] Therefore, ensuring the quality of its fluorinated intermediates, such as the topic compound, is of critical importance.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the first step in developing robust analytical methods.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number Not readily available; precursor has CAS 879093-08-0[3]
Molecular Formula C₈H₇F₂NO₂[2]
Molecular Weight 187.14 g/mol [4]
Canonical SMILES COC1=CC(F)=C(C(N)=O)C=C1F[2]
InChI Key RBDDPQHVPBQFBP-UHFFFAOYSA-N[2]

These properties indicate a small, moderately polar molecule with UV-active chromophores (the benzene ring) and unique spectroscopic handles (the fluorine atoms), which informs our choice of analytical techniques.

Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique is dictated by the specific question being asked—be it identity, purity, or quantification. For a substituted benzamide, three primary techniques are indispensable: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Selection Logic

The following decision tree illustrates a logical approach to selecting the appropriate analytical technique for characterizing this compound.

G start Analytical Goal for This compound q_purity Assess Purity & Quantify Impurities? start->q_purity q_identity Confirm Chemical Identity? start->q_identity q_unknown Identify Unknown Impurities? start->q_unknown ans_hplc High-Performance Liquid Chromatography (HPLC-UV) q_purity->ans_hplc Yes ans_nmr Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) q_identity->ans_nmr Definitive Structure ans_ms Mass Spectrometry (LC-MS or GC-MS) q_identity->ans_ms Molecular Weight q_unknown->ans_ms Yes ans_hplc->q_unknown Isolate for Identification

Caption: Decision tree for analytical technique selection.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification. Its ability to separate the main compound from potential impurities makes it ideal for determining area-percent purity.[5] A UV detector is suitable due to the aromatic nature of the molecule.

  • Mass Spectrometry (MS) , particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is unparalleled for confirming molecular weight and identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation. ¹H and ¹³C NMR are standard, but for this molecule, ¹⁹F NMR is a powerful, highly sensitive technique for confirming the presence and environment of the fluorine atoms, offering a clean spectral window with minimal interference.[8]

Reference Standards: A Comparative Guide

The accuracy of any analytical measurement is contingent upon the quality of the reference standard used for comparison. A reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and strength of a substance.

Currently, a pharmacopeial-grade (e.g., USP, EP) certified reference standard for this compound does not appear to be available. In such cases, researchers must rely on commercially available materials from chemical suppliers or synthesize and characterize an in-house standard.

SupplierProduct NamePurityNotes
Fluorochem This compoundNot specified; sold as a chemical reagent.Product code F950131. Buyer assumes responsibility for characterization if used as a standard.[2]
Apollo Scientific 3,5-Difluoro-4-methoxybenzamide≥95%Note: This is an isomer and not the target compound. Included for comparative awareness.[4]
Sigma-Aldrich 2,5-Difluoro-4-methoxybenzaldehydeNot specified; sold for early discovery research.This is a potential synthetic precursor, and could be a process-related impurity.[9]

Expert Insight: In the absence of a certified reference standard, the most rigorous approach is to procure the highest-purity commercial-grade material available and perform comprehensive in-house characterization. This "qualification" process should involve:

  • Structural Confirmation: Using ¹H, ¹³C, and ¹⁹F NMR.

  • Purity Assessment: Using a validated HPLC method (see protocol below) and another orthogonal method like Gas Chromatography (GC) if the compound is thermally stable and volatile.

  • Trace Analysis: Assessing residual solvents (by GC-Headspace) and water content (by Karl Fischer titration).

The characterized in-house material can then serve as a well-defined "primary" standard for future analyses.

Experimental Protocol: HPLC Purity Method

This section details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of this compound. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds through hydrophobic interactions.[10]

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for data trustworthiness.

  • Prepare an SST Solution: A solution of the this compound reference standard at approximately 0.5 mg/mL.

  • Injection Protocol: Make five replicate injections of the SST solution.

  • Acceptance Criteria (as per ICH guidelines):

    • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicates must be ≤ 2.0%.

HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for aromatic compounds.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the amide is in a consistent protonation state, improving peak shape.[11]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.[10]
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% BA gradient is used to ensure elution of any potential impurities that are more or less polar than the main compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 230 nmWavelength selected to capture the benzamide chromophore. A full UV scan should be run initially to confirm the optimal wavelength.
Injection Vol. 10 µLA small volume to prevent column overloading.
Diluent Acetonitrile/Water (50:50)Ensures sample solubility and compatibility with the mobile phase.
Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 20.0 mL with the diluent to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

Comprehensive Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis and qualification of a new batch of this compound, integrating various techniques and quality checks.

Caption: Comprehensive workflow for analytical qualification.

Conclusion

The robust analysis of this compound is achievable through a systematic application of modern analytical techniques, even in the absence of a formal pharmacopeial reference standard. The cornerstone of reliable analysis is the establishment of a well-characterized in-house standard and the implementation of self-validating methods, such as an HPLC protocol with rigorous system suitability criteria. By combining chromatographic separation for purity with spectroscopic techniques like NMR and MS for identity, researchers can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the final product. This multi-faceted approach, grounded in scientific principles, provides the necessary confidence for professionals in research and drug development.

References

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Fluorochem. (n.d.). This compound.
  • ResearchGate. (n.d.). GC-MS analysis of the reaction mixture for the fluorination of alkoxyamine 1.
  • SpectraBase. (n.d.). Benzamide, N-(4-methoxyphenyl)-2,6-difluoro-.
  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Fisher Scientific. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde, Thermo Scientific 1 g.
  • Sigma-Aldrich. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde.
  • SIELC. (n.d.). Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • ResearchGate. (2024). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.
  • Guidechem. (n.d.). 2,5-difluoro-N-[(2-methoxy-4-pyridinyl)methyl]benzamide.
  • ResearchGate. (n.d.). Synthesis of a compound containing methoxybenzamide[6]. Available at:

  • Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Waters. (n.d.). Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System.
  • Sigma-Aldrich. (n.d.). 2,4-Difluoro-N-methoxy-N-methylbenzamide.
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • NIH. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Supporting Information. (n.d.).
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • EPA. (n.d.). Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS.
  • ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Cheméo. (n.d.). Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-.
  • ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde synthesis.
  • NIH. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
  • CymitQuimica. (n.d.). 3,5-Difluoro-4-methoxybenzamide.
  • BLD Pharm. (n.d.). 879093-08-0|2,5-Difluoro-4-methoxybenzaldehyde|BLD Pharm.
  • J&W Pharmlab. (n.d.). 2,4-Difluoro-N-methoxy-N-methyl-benzamide - CAS:198967-25-8.
  • Sigma-Aldrich. (n.d.). 2,4-Difluoro-N-methoxy-N-methylbenzamide | 198967-25-8.
  • NIH. (n.d.). 4-Methoxybenzamide | C8H9NO2 | CID 76959.
  • ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Abstract Sifter. (n.d.). 2,5-Difluoro-4-hydroxybenzaldehyde - Publications.

Sources

Safety Operating Guide

2,5-Difluoro-4-methoxybenzamide: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Segregate this compound into Halogenated Organic Waste streams. Do NOT dispose of via drain, trash, or non-halogenated solvent containers. Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Disposal requires high-temperature incineration with specific acid-gas scrubbing capabilities.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the physicochemical properties that dictate the disposal method. As a fluorinated benzamide, this compound presents specific stability and reactivity profiles.

Property Data / Characteristic Implication for Disposal
Chemical Structure Benzamide core with Fluorine substituentsHalogenated Waste: Requires specific incineration protocols (EPA RCRA).
Physical State Solid (Crystalline powder)Dust Hazard: Use wet-wiping for cleanup to prevent inhalation.
Solubility Soluble in DMSO, Methanol, AcetoneLiquid Waste: Compatible with standard organic halogenated solvent streams.
Combustion Products CO, CO2, NOx, HF (Hydrogen Fluoride) Incineration: Must be sent to a facility with HF scrubbers.
Safety & Hazard Classifications (GHS)

Based on structural analogs (Fluorinated Benzamides):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3]

The "Why": Scientific Rationale for Segregation

Expert Insight: Many researchers mistakenly group all organic solids together. For 2,5-Difluoro-4-methoxybenzamide, the presence of the fluorine atoms (


) is the deciding factor.
  • The Incineration Challenge: When standard organic waste is burned, it produces

    
     and 
    
    
    
    . When fluorinated waste is burned, it produces Hydrogen Fluoride (
    
    
    ), a highly corrosive acid gas that destroys standard incinerator linings and is toxic to the environment.
  • Cost & Compliance: Waste facilities charge significantly more for halogenated waste because they must run it through caustic scrubbers (neutralization chambers) before releasing exhaust.

  • The "Mixture Rule": If you mix 1 gram of this fluorinated solid into a 20-liter drum of non-halogenated acetone, the entire drum must now be treated as expensive halogenated waste. Strict segregation saves your lab thousands of dollars annually.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Unused Stock)

Do not dissolve the solid just to dispose of it. Solid waste is generally easier to contain.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "this compound".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Critical Tag: Write "HALOGENATED ORGANIC SOLID" clearly.

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., reaction mother liquor).

  • Segregation: Pour into the Halogenated Solvent Waste carboy (e.g., waste containing DCM, Chloroform).

    • Note: Even if the solvent is non-halogenated (like Methanol), the presence of the fluorinated solute reclassifies the whole mixture as halogenated.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (Nitric acid) or reactive metals, which could react with the amide functionality.

  • Venting: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup from volatile solvents.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)
  • Bagging: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the bag inside a dedicated "Dry Solid Hazardous Waste" pail.

  • Labeling: Tag as "Debris contaminated with Halogenated Organics."

Operational Workflow Diagram

The following decision tree visualizes the logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound CheckState What is the physical state? Start->CheckState Solid Pure Solid / Powder CheckState->Solid Liquid Dissolved in Solution CheckState->Liquid Debris Contaminated Consumables (Gloves, Paper) CheckState->Debris SolidAction Place in HDPE Wide-Mouth Jar Label: 'Halogenated Solid' Solid->SolidAction LiquidCheck Is the solvent Halogenated? Liquid->LiquidCheck DebrisAction Double Bag (Polyethylene) Label: 'Solid Hazardous Debris' Debris->DebrisAction Final Request EHS Pickup (Incineration w/ Scrubber) SolidAction->Final LiquidAction1 Dispose in Halogenated Waste Carboy (e.g., with DCM/Chloroform) LiquidCheck->LiquidAction1 Yes (e.g., DCM) LiquidAction2 RECLASSIFY solvent as Halogenated Dispose in Halogenated Carboy LiquidCheck->LiquidAction2 No (e.g., MeOH) LiquidAction1->Final LiquidAction2->Final DebrisAction->Final

Figure 1: Decision matrix for the segregation and disposal of fluorinated benzamide waste streams.

Emergency Procedures: Spills & Exposure

Minor Spill (< 5g solid):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Do not dry sweep (creates dust). Cover with wet paper towels to dampen.

  • Cleanup: Scoop up damp material and place in the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with soap and water; dispose of wipes as contaminated debris.

Exposure:

  • Skin: Wash with soap and water for 15 minutes.

  • Eyes: Flush for 15 minutes; seek medical attention if irritation persists.[2]

  • Inhalation: Move to fresh air immediately.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[4] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Benzamides. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.